Product packaging for H-Gly-phe-tyr-OH(Cat. No.:CAS No. 70421-71-5)

H-Gly-phe-tyr-OH

Cat. No.: B1337362
CAS No.: 70421-71-5
M. Wt: 385.4 g/mol
InChI Key: QAMMIGULQSIRCD-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Phe-Tyr-OH is a synthetic tripeptide with the abbreviated sequence GFY and a molecular weight of 385.42 . This research compound is characterized by high purity (>95% to 98%) and a theoretical isoelectric point (pI) of 7 . The peptide is supplied as a lyophilized powder and should be stored at or below -20°C for stability . The primary research value of this compound is its documented bioactivity in neurological studies. Research published in the European Journal of Pharmacology showed that this tripeptide has a marked inhibitory effect on the excitability of giant neurons, making it a compound of interest for fundamental neuropharmacological research . Beyond its specific bioactivity, the GFY sequence is relevant in the broader context of supramolecular chemistry and biomolecular recognition. Short peptide sequences like GFY are often studied as models for intrinsically disordered regions of proteins and are key to developing minimal affinity tags for protein detection and isolation . Furthermore, aromatic amino acids such as Phenylalanine (F) and Tyrosine (Y) within peptide chains are known to participate in π-stacking interactions that are crucial for the self-assembly of peptide-based hydrogels, an area of significant interest for extended-release drug delivery systems . Please note: This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O5 B1337362 H-Gly-phe-tyr-OH CAS No. 70421-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c21-12-18(25)22-16(10-13-4-2-1-3-5-13)19(26)23-17(20(27)28)11-14-6-8-15(24)9-7-14/h1-9,16-17,24H,10-12,21H2,(H,22,25)(H,23,26)(H,27,28)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMIGULQSIRCD-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of H Gly Phe Tyr Oh

Established Synthetic Pathways for Tripeptides

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptides like H-Gly-Phe-Tyr-OH. researchgate.net This method involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding the subsequent amino acids. thieme-connect.degoogle.com The growing peptide chain remains attached to the resin throughout the synthesis, allowing for easy removal of excess reagents and byproducts through simple washing steps. thieme-connect.de

The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. researchgate.netcsic.es In the synthesis of this compound, the C-terminal tyrosine would first be attached to the solid support. The hydroxyl group of the tyrosine side chain is protected with a tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc group removal but is cleaved by strong acids like trifluoroacetic acid (TFA). google.comcsic.es

The synthesis proceeds as follows:

Resin Loading: The first amino acid, Fmoc-Tyr(tBu)-OH, is anchored to a suitable resin. csic.esrsc.org

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound tyrosine is removed by treatment with a secondary amine, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.comcsic.es

Coupling: The next amino acid in the sequence, Fmoc-Phe-OH, is activated and coupled to the free amine of the resin-bound tyrosine. wikipedia.org

Repetition: The deprotection and coupling steps are repeated with Fmoc-Gly-OH.

Final Cleavage: Once the tripeptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (in this case, the tBu on tyrosine) are removed simultaneously using a strong acid, typically a cocktail containing TFA. google.comcsic.esgoogle.com

StepReagent/ConditionPurpose
1. Resin LoadingFmoc-Tyr(tBu)-OH, Resin (e.g., Wang, 2-Cl-Trt)C-terminal amino acid attachment
2. Deprotection20% Piperidine in DMFRemoval of Nα-Fmoc group
3. CouplingFmoc-Phe-OH, Coupling Reagent (e.g., HATU, DIC/Oxyma)Peptide bond formation
4. Deprotection20% Piperidine in DMFRemoval of Nα-Fmoc group
5. CouplingFmoc-Gly-OH, Coupling ReagentPeptide bond formation
6. Final Deprotection20% Piperidine in DMFRemoval of final Nα-Fmoc group
7. CleavageTFA-based cocktail (e.g., TFA/TIS/H2O)Cleavage from resin and side-chain deprotection

An alternative to the Fmoc/tBu strategy is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. seplite.com In this approach, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by benzyl (B1604629) (Bzl)-based groups, which are more stable to the acid used for Boc removal. google.comseplite.com

The synthesis of this compound using the Boc/Bzl strategy would involve:

Resin Attachment: Boc-Tyr(Bzl)-OH is attached to a suitable resin, such as a Merrifield resin. seplite.com

Boc Deprotection: The Boc group is removed using a moderately strong acid, such as 25-50% TFA in dichloromethane (B109758) (DCM). seplite.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base.

Coupling: The next amino acid, Boc-Phe-OH, is coupled to the free amine.

Repetition: The deprotection, neutralization, and coupling steps are repeated for Boc-Gly-OH.

Final Cleavage: The completed peptide is cleaved from the resin, and the benzyl side-chain protecting group is removed using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). google.comgoogle.com

StepReagent/ConditionPurpose
1. Resin LoadingBoc-Tyr(Bzl)-OH, Merrifield ResinC-terminal amino acid attachment
2. Deprotection25-50% TFA in DCMRemoval of Nα-Boc group
3. NeutralizationDIEA in DCMNeutralization of the N-terminal amine
4. CouplingBoc-Phe-OH, Coupling Reagent (e.g., DCC)Peptide bond formation
5. Deprotection25-50% TFA in DCMRemoval of Nα-Boc group
6. NeutralizationDIEA in DCMNeutralization of the N-terminal amine
7. CouplingBoc-Gly-OH, Coupling ReagentPeptide bond formation
8. Final CleavageHF or TFMSACleavage from resin and side-chain deprotection

The choice of solid support is critical for a successful synthesis. For the synthesis of a C-terminal carboxylic acid peptide like this compound, several resins are suitable. researchgate.net

Wang Resin: This is a popular choice for Fmoc/tBu synthesis of peptide acids. The peptide is cleaved from the resin using a high concentration of TFA, which is compatible with the final deprotection step. rsc.org

2-Chlorotrityl Chloride (2-Cl-Trt) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA or a mixture of acetic acid/trifluoroethanol/DCM). google.comresearchgate.net This is advantageous if a fully protected peptide fragment is desired for subsequent solution-phase ligation. For this compound, it allows for cleavage while keeping the Tyr(tBu) side-chain protection intact if needed. researchgate.net

Polystyrene (PS) Resins: These are the most common and cost-effective supports. They are functionalized with linkers like the Wang or 2-Cl-Trt linkers. rsc.orgthaiscience.info

Polyethylene (B3416737) Glycol (PEG) Grafted Resins (e.g., TentaGel): These resins, like NovaSyn TentaGel, combine the mechanical stability of polystyrene with the solvation properties of PEG, which can improve coupling efficiency, especially for difficult or aggregating sequences. google.comrsc.org

The loading capacity of the resin (mmol of reactive sites per gram of resin) is another important parameter. A lower loading is often preferred for longer or more complex peptides to minimize steric hindrance and aggregation. researchgate.net

The formation of the amide bond between amino acids is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. jpt.com The choice of reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization. jpt.combachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and widely used. jpt.compeptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve reaction rates. wikipedia.org

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient but can be more expensive. jpt.compeptide.comsigmaaldrich.com

Uronium/Aminium Salts: This is the most popular class of coupling reagents, known for high efficiency and low racemization. jpt.combachem.com Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). jpt.compeptide.comsigmaaldrich.com HATU is particularly effective for sterically hindered couplings. peptide.comsigmaaldrich.com COMU, an Oxyma-based uronium salt, is gaining popularity due to its high reactivity and improved safety profile, as it is not based on potentially explosive triazole reagents. sigmaaldrich.com

Coupling ReagentClassKey Features
DIC/OxymaPureCarbodiimide/AdditiveEfficient, cost-effective, suppresses racemization. peptide.com
HBTU/TBTUUronium/Aminium SaltPopular, efficient, low racemization. bachem.compeptide.com
HATUUronium/Aminium SaltHighly reactive, excellent for difficult couplings. peptide.comsigmaaldrich.com
PyBOPPhosphonium SaltHigh coupling efficiency, low racemization risk. jpt.combachem.com
COMUUronium/Aminium SaltHigh reactivity, non-explosive byproducts. sigmaaldrich.com

Reaction conditions are typically optimized to ensure complete coupling, which can be monitored by tests like the ninhydrin (B49086) test. thaiscience.info Couplings are usually performed at room temperature in solvents like DMF or N-methyl-2-pyrrolidone (NMP).

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific sites. ub.edu This is crucial for synthesizing more complex peptides, such as branched or cyclic peptides, but the principles are also relevant for linear peptides like this compound.

The Fmoc/tBu strategy is itself an example of an orthogonal scheme, as the base-labile Fmoc group is removed without affecting the acid-labile tBu side-chain protecting groups. ub.edu

For more complex derivatizations of the this compound backbone, additional orthogonal protecting groups could be employed. For instance:

Allyl-based groups (e.g., Alloc, Allyl ester): These are removed by palladium(0) catalysis and are stable to both the acidic conditions of Boc deprotection/cleavage and the basic conditions of Fmoc removal. thaiscience.infoug.edu.pl This would allow, for example, for a specific modification on a side chain of an amino acid without affecting the rest of the peptide.

Photolabile groups: These can be removed by UV light, offering another layer of orthogonality. ug.edu.pl

While not strictly necessary for the linear synthesis of this compound, understanding and applying these strategies is fundamental to modern peptide chemistry and allows for the potential for further chemical derivatization of the tripeptide.

Peptide Cleavage and Deprotection Protocols

The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This process is critical to obtaining the final, unprotected peptide, this compound.

The choice of cleavage cocktail is highly dependent on the amino acid composition of the peptide and the type of resin used. thermofisher.com For a peptide like this compound, which contains tyrosine, a common protocol involves the use of a high concentration of trifluoroacetic acid (TFA). thermofisher.com Tyrosine's phenolic side-chain is typically protected with a tert-butyl (tBu) group, which is readily cleaved by TFA. thermofisher.com

To prevent side reactions, such as the alkylation of the sensitive tyrosine residue by carbocations generated during the cleavage process, scavengers are added to the TFA cocktail. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.comresearchgate.net A widely used cocktail is a mixture of TFA, water, and TIS in a 95:2.5:2.5 ratio.

The cleavage process typically involves treating the peptide-resin with the cleavage cocktail for a period of 1 to 3 hours. rsc.org Following cleavage, the peptide is precipitated from the solution using cold diethyl ether, and the solid peptide is then isolated by filtration or centrifugation.

Table 1: Common Protecting Groups and Cleavage Conditions

Amino AcidProtecting GroupCleavage Reagent
Tyrosine (Tyr)tert-Butyl (tBu)Trifluoroacetic Acid (TFA)
Glycine (B1666218) (Gly)NoneN/A
Phenylalanine (Phe)NoneN/A

Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS), also referred to as liquid-phase peptide synthesis, offers an alternative to SPPS. In LPPS, the peptide is synthesized while dissolved in a solvent, which can be advantageous for large-scale production. americanpeptidesociety.org

Fragment Condensation Techniques for this compound Assembly

Fragment condensation is a strategy within LPPS where smaller, pre-synthesized peptide fragments are coupled together to form the final, longer peptide. nih.govnih.gov For the synthesis of this compound, this could involve the coupling of a dipeptide, such as Gly-Phe, with a protected tyrosine residue. This approach can be more efficient than the stepwise addition of single amino acids, especially for longer peptides. ontosight.aigoogle.com

The success of fragment condensation relies on efficient coupling reagents that promote peptide bond formation while minimizing racemization. rsc.org Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) are commonly employed. researchgate.net5z.com The choice of solvent is also crucial, with dimethylformamide (DMF) being a common choice due to its ability to dissolve a wide range of protected peptides. rsc.org

One of the challenges in fragment condensation is the potential for low solubility of the protected peptide fragments. 5z.com To address this, specialized techniques and solvent systems may be required to ensure the reaction proceeds efficiently.

Comparative Analysis of LPPS and SPPS Efficiency

Both LPPS and SPPS have distinct advantages and disadvantages that influence their suitability for a given application. americanpeptidesociety.org

SPPS is generally favored for its speed, efficiency, and amenability to automation, making it a popular choice for research-scale synthesis and the preparation of complex peptides. americanpeptidesociety.orgabyntek.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step. americanpeptidesociety.orgmdpi.com However, SPPS can be limited by the loading capacity of the resin, making it less ideal for very large-scale production. americanpeptidesociety.org

LPPS , on the other hand, is highly scalable, making it a preferred method for the industrial production of peptides. americanpeptidesociety.orgbachem.com It often allows for more precise control over reaction conditions, which can lead to higher yields and fewer side reactions for shorter peptides. americanpeptidesociety.org A key advantage of LPPS is the ability to purify intermediates at each stage of the synthesis, which can result in a final product with lower impurity levels. bachem.com However, the purification steps in LPPS are more complex, often requiring extraction and chromatography, which can be time-consuming and costly. americanpeptidesociety.org

Table 2: Comparison of SPPS and LPPS

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle Peptide is anchored to a solid resin support. abyntek.comPeptide is synthesized in a solution. nih.gov
Scalability Less suitable for very large-scale production. americanpeptidesociety.orgHighly scalable for industrial production. americanpeptidesociety.orgbachem.com
Purification Simplified washing steps. americanpeptidesociety.orgMore complex purification (extraction, chromatography). americanpeptidesociety.org
Automation Highly amenable to automation. americanpeptidesociety.orgCan be automated. bachem.com
Reagent Use Often requires a large excess of reagents. bachem.comGenerally requires less excess of reagents. bachem.com
Purity Final product may have accumulated impurities. bachem.comIntermediate purification can lead to higher final purity. bachem.com

Chemoenzymatic Synthesis Approaches for Tripeptides

Chemoenzymatic synthesis combines chemical synthesis with enzymatic reactions to produce peptides. nih.gov This approach leverages the high stereoselectivity of enzymes, which can catalyze the formation of peptide bonds under mild conditions, often without the need for complex protecting group strategies. nih.gov

For the synthesis of tripeptides like this compound, a chemoenzymatic approach could involve the enzymatic coupling of a dipeptide with a single amino acid. For instance, a chemically synthesized Gly-Phe precursor could be enzymatically ligated with tyrosine. Proteases such as thermolysin and papain have been used in such syntheses. rsc.org

The reaction conditions, including pH, temperature, and solvent system, are critical for optimizing the enzymatic reaction. nih.govnih.gov For example, the synthesis of a precursor to Gly-Tyr, Cbz-Gly-Tyr-NH2, was successfully achieved using the PST-01 protease in the presence of 60% (v/v) dimethylsulfoxide. sci-hub.seresearchgate.net The use of organic solvents can be beneficial for increasing the solubility of the substrates. sci-hub.seresearchgate.net

While chemoenzymatic synthesis offers advantages in terms of its green chemistry profile and stereoselectivity, challenges remain, such as the stability of the enzyme and the potential for product hydrolysis. nih.gov

Modern Challenges and Advances in this compound Production

Scalability of Synthesis for Academic and Research Purposes

The ability to scale up the synthesis of this compound is crucial for meeting the demands of academic and research institutions. While SPPS is efficient for small-scale synthesis, its scalability can be limited. americanpeptidesociety.orgabyntek.com LPPS, with its potential for large-scale production, presents a viable alternative, though it requires more complex process development. americanpeptidesociety.orgbachem.com

Recent advances in synthesis technologies are addressing the challenges of scalability. For instance, the development of more efficient coupling reagents and the use of flow chemistry are helping to improve the throughput and reduce the environmental impact of peptide synthesis. acs.org Tag-assisted LPPS, where a soluble tag is used to facilitate purification, is another promising approach for streamlining the synthesis of longer peptides. nih.gov

For academic and research purposes, where flexibility and the ability to produce a variety of peptides are important, automated SPPS remains a dominant technology. americanpeptidesociety.org However, as the demand for larger quantities of peptides for more extensive studies grows, the development of scalable and cost-effective synthesis methods will continue to be a key area of research. genscript.com

High-Purity Purification Strategies (e.g., HPLC)

Following synthesis, achieving high purity of the target peptide is critical. The primary method for purifying this compound and its derivatives is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC). beilstein-journals.orgucl.ac.uk This technique separates the desired peptide from a mixture of impurities, which often includes deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. ucl.ac.uk

The process typically involves the following steps:

Column: A stationary phase, most commonly a C18 silica-based column, is used. ub.educsic.es

Mobile Phase: A gradient of two solvents is employed. Solvent A is typically an aqueous solution containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), while Solvent B is an organic solvent such as acetonitrile (B52724) (ACN), also containing TFA. csic.esacs.org

Gradient Elution: The purification process starts with a high concentration of Solvent A, and the concentration of Solvent B is gradually increased over time. csic.es This gradient allows for the separation of molecules based on their hydrophobicity; the more hydrophobic a peptide is, the longer it is retained on the column.

Detection and Collection: The eluting compounds are monitored by UV absorbance, typically at 220 nm. ub.edu The fraction corresponding to the major peak, representing the pure peptide, is collected. csic.es

In some advanced purification protocols, a two-step HPLC process is utilized. A fully protected peptide may first be partially deprotected and purified by HPLC. google.com Following this initial purification, the remaining protecting groups are removed, and the final, fully deprotected peptide undergoes a second round of HPLC purification to yield a product of very high purity. google.com

Design and Synthesis of this compound Analogs and Derivatives

Modification of the this compound sequence is a key strategy for modulating its chemical and biological properties. Techniques range from simple amino acid swaps to complex cyclizations and conjugations.

Site-Specific Amino Acid Substitutions

Replacing one or more amino acids in the Gly-Phe-Tyr sequence can profoundly impact the peptide's conformation and interactions. A common strategy involves substituting natural L-amino acids with their D-isomers to enhance metabolic stability against proteases. For instance, in related enkephalin peptides, replacing Gly² with a D-amino acid like D-Ala has been shown to create more stable analogs. vulcanchem.com Substitutions can also probe the importance of specific residues for biological activity. Studies on various enzymes and peptides have demonstrated that even conservative substitutions (e.g., Tyr to Phe) can significantly alter binding affinity, while non-conservative changes (e.g., a charged residue for a neutral one) can abolish activity altogether. nih.govresearchgate.net

Original ResidueSubstituted ResidueRationale / Observed EffectReference
GlyD-AlaIncreases metabolic stability by making the peptide resistant to enzymatic degradation. vulcanchem.com
TyrPheRemoves the hydroxyl group to assess its importance in binding or function. Can have minimal to significant effects on affinity depending on the system. nih.gov
PheTrpIntroduces a bulkier aromatic side chain, potentially altering binding pocket interactions. rsc.org
GlySarcosine (N-Me-Gly)Increases proteolytic resistance and can influence backbone conformation by favoring a cis-amide bond. lifetein.com
PheProIntroduces a rigid conformational constraint in the peptide backbone. nih.gov

N-Terminal and C-Terminal Modifications (e.g., Amidation, Esterification)

Modifications at the N-terminal amine (H-) and C-terminal carboxylic acid (-OH) are crucial for improving peptide stability and bioavailability. researchgate.net Since exopeptidases often initiate degradation at these termini, "capping" them can significantly prolong the peptide's half-life. nih.govfrontiersin.org

N-Terminal Modifications: Acetylation (adding an acetyl group) is a common modification that neutralizes the positive charge of the N-terminal amine and can increase stability. genscript.com Other modifications include the addition of fatty acids (lipidation) like palmitic acid to enhance membrane permeability or the attachment of a pyroglutamic acid (pGlu) residue. lifetein.comgenscript.com

C-Terminal Modifications: Amidation, the conversion of the C-terminal carboxylic acid to a carboxamide (-CONH₂), is one of the most frequent modifications in bioactive peptides. researchgate.net It neutralizes the negative charge and can increase resistance to carboxypeptidases. Esterification, converting the carboxylic acid to a methyl or ethyl ester, is another strategy to modify the C-terminus. researchgate.netgenscript.com

Incorporation of Non-Canonical Amino Acids

The introduction of non-canonical amino acids (ncAAs)—those not among the 20 proteinogenic amino acids—is a powerful tool for creating peptidomimetics with novel properties. nih.gov These ncAAs can be used to impose conformational constraints, enhance stability, or introduce new functionalities. nih.govmdpi.com

For peptides containing aromatic residues like Phe and Tyr, β-substituted amino acids can be incorporated to restrict the rotational freedom between the α- and β-carbons, rigidifying the structure. nih.gov Other ncAAs, such as α,α-dialkyl glycines, have been successfully incorporated into enkephalin peptides, replacing glycine to generate constrained and active analogs. nih.gov The use of ncAAs with bio-orthogonal functional groups (e.g., azides or alkynes) also facilitates subsequent chemical modifications, such as cyclization or bioconjugation, via "click chemistry". mdpi.com

Cyclization Strategies for Conformational Constraint

Linear peptides like this compound are often highly flexible, which can be entropically unfavorable for binding to a receptor. Cyclization reduces this flexibility, locking the peptide into a more defined conformation and often increasing stability and receptor selectivity. nih.govgoogle.com Several strategies exist:

Head-to-Tail Cyclization: The N-terminal amine of Glycine is linked to the C-terminal carboxylate of Tyrosine to form a cyclic peptide. This is a common strategy to protect against exopeptidases. nih.govmdpi.com

Side-Chain Cyclization: Linkages can be formed between the side chains of different amino acids. For example, in analogs of the opioid peptide H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH, a disulfide bridge is formed between the thiol groups of two cysteine residues. nih.govacs.org

Ring-Closing Metathesis (RCM): This powerful chemical reaction can be used to form a carbon-carbon double bond bridge between two non-canonical amino acids containing alkene side chains (e.g., allylglycine), creating a stable, cyclic dicarba analog. nih.govacs.org

Linker-Based Cyclization: A chemical linker can be used to bridge two points on the peptide. For instance, cyclic prodrugs of enkephalin have been made using acyloxyalkoxy or phenylpropionic acid linkers to improve membrane permeation. nih.gov

Bioconjugation Techniques for Probes and Assays

Bioconjugation involves attaching a reporter molecule to the peptide, transforming it into a probe for biological research or diagnostics. nih.gov This allows for the visualization and quantification of peptide interactions.

Fluorescent Probes: A fluorophore, such as fluorescein (B123965) (FITC) or 5-carboxyfluorescein (B1664652) (5-FAM), can be attached to the N-terminus or a side-chain amine (e.g., on a lysine (B10760008) residue if one were substituted into the sequence). genscript.comacs.org These fluorescently labeled peptides can be used in imaging studies to track their location in tissues or cells. acs.org

Metal-Based Probes: Peptides can be conjugated to metal complexes for various applications. For example, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) has been conjugated to luminescent iridium(III) and gold(I) complexes to create potential theranostic agents, which combine therapeutic action with diagnostic imaging. rsc.orgd-nb.info The metal complex is often attached to the N-terminus or a specifically introduced amino acid with a suitable functional group for coordination or covalent linkage. rsc.orgd-nb.info

Biotinylation: The attachment of biotin (B1667282) allows the peptide to be used in assays involving streptavidin, which binds to biotin with extremely high affinity. This is useful for affinity-based purification or detection methods. genscript.com

Conformational Analysis of H Gly Phe Tyr Oh

Experimental Spectroscopic Techniques for Conformational Elucidation

Experimental methods are indispensable for probing the structure of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and fluorescence spectroscopy each provide unique insights into the conformational features of H-Gly-Phe-Tyr-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to deduce dihedral angle restraints and inter-proton distances, which in turn define the peptide's conformation.

While specific NMR studies detailing the complete assignment and conformational analysis of this compound are not extensively available in the public literature, the methodology for such an investigation is well-established. For a peptide like this compound, a typical NMR analysis would involve:

1D and 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed to assign all proton resonances.

Chemical Shift Analysis: The deviation of CαH chemical shifts from random coil values can indicate the presence of secondary structure elements like β-turns or extended conformations.

NOE Data: NOEs provide distance constraints between protons that are close in space, which is critical for defining the peptide's fold. For instance, specific NOEs between the aromatic protons of Phe and Tyr or between backbone amide protons could indicate a folded structure.

In related peptides, such as the enkephalins (e.g., Tyr-Gly-Gly-Phe-Leu), NMR studies have revealed a wide number of conformations in solution, highlighting the flexibility of small linear peptides. These studies often utilize solvents like DMSO-d6 to obtain well-resolved spectra.

Table 1: Expected NMR Parameters for Conformational Analysis of this compound (Note: This table is illustrative of the types of data that would be collected and is based on general peptide NMR principles, as specific data for this compound is not available.)

ParameterInformation GainedExpected Observation for this compound
CαH Chemical Shifts Secondary structure propensityDeviations from random coil values would suggest non-random conformations.
³J(HN,Hα) Coupling Constants Backbone dihedral angle (φ)Values around 8-9 Hz suggest extended conformations; smaller values (4-6 Hz) can indicate helical or turn structures.
NOE Connectivities Inter-proton distances (< 5 Å)dαN(i, i+1), dNN(i, i+1), and side chain-side chain NOEs would define the peptide's fold.
Temperature Coefficients Solvent exposure of NH protonsLow values (< -4.5 ppb/K) for an NH proton suggest it is involved in an intramolecular hydrogen bond.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

CD spectroscopy is a sensitive technique for probing the secondary structure of peptides. The differential absorption of left and right-handed circularly polarized light provides information on the presence of ordered structures like α-helices, β-sheets, and β-turns, as well as disordered conformations.

For a short and flexible peptide like this compound, the CD spectrum is often a population-weighted average of all existing conformations. In aqueous solutions, it would likely be dominated by a strong negative band near 200 nm, characteristic of a random coil or disordered state. However, the presence of β-turns can be indicated by specific spectral features. The environment, particularly the solvent, can significantly influence the conformational equilibrium. In structure-promoting solvents like trifluoroethanol (TFE), peptides may adopt more ordered conformations.

Studies on related peptides, such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), have shown that the CD spectra can differ significantly depending on the solvent, indicating a shift in the population of folded versus extended conformers.

Table 2: Representative CD Bands for Peptide Secondary Structures (Note: This is a general guide to interpreting CD spectra.)

Secondary StructurePositive Bands (nm)Negative Bands (nm)
α-Helix ~192~208, ~222
β-Sheet ~195-200~215-220
β-Turn (Type I) ~205~185, ~225
Random Coil ~212~198

Fluorescence Spectroscopy for Aromatic Residue Insights

Fluorescence spectroscopy can provide information about the local environment of the aromatic residues, phenylalanine and tyrosine. The intrinsic fluorescence of these residues is sensitive to solvent polarity, quenching effects, and their proximity to other functional groups.

Tyrosine Fluorescence: Tyrosine is the primary fluorophore in this tripeptide, typically excited around 275 nm with an emission maximum near 305 nm. Changes in the emission wavelength (spectral shifts) and fluorescence intensity can reveal information about the tyrosine side chain's environment. For example, a blue shift in the emission maximum would suggest the tyrosine residue is in a more hydrophobic environment, possibly buried within a folded structure.

Fluorescence Quenching: The proximity of the phenylalanine ring or the peptide backbone could potentially quench the tyrosine fluorescence, and the degree of quenching can be related to the conformational state.

Energy Transfer: Förster Resonance Energy Transfer (FRET) between the phenylalanine (donor) and tyrosine (acceptor) is also a possibility, although less efficient than with a tryptophan residue.

Studies have shown that the fluorescence of tyrosine can be quenched by adjacent peptide bonds, and cleavage of the tyrosyl amide bond can lead to an increase in fluorescence. This sensitivity makes it a useful probe for conformational changes.

Vibrational Spectroscopy (IR, Raman) Applications

Infrared (IR) and Raman spectroscopy are powerful techniques for studying peptide conformation, particularly through the analysis of the amide bands which are sensitive to the secondary structure.

Amide I Band (1600-1700 cm⁻¹): This band, arising mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to the secondary structure. Different conformations (α-helix, β-sheet, β-turn, random coil) give rise to characteristic Amide I frequencies.

Amide III Band (1200-1300 cm⁻¹): This band is also conformationally sensitive and can be used in conjunction with the Amide I band to provide a more detailed structural analysis.

Surface-enhanced Raman spectroscopy (SERS) has been used to study the interactions of related di- and tripeptides with surfaces, revealing that tyrosyl residues have a strong affinity for silver surfaces, which can influence the observed peptide conformation.

Computational and Theoretical Approaches to Conformational Landscape

While experimental techniques provide valuable, averaged data, computational methods allow for the exploration of the full conformational energy landscape of a peptide at an atomistic level.

Molecular Dynamics (MD) Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations compute the trajectory of atoms and molecules over time, governed by a force field that describes the interatomic interactions. By simulating this compound in different environments (e.g., in water, in a vacuum, or at an interface), one can gain insights into its dynamic behavior and conformational preferences.

An MD simulation of this compound would involve:

System Setup: Placing the peptide in a simulation box, typically filled with explicit solvent molecules (e.g., water).

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.

Analysis: Analyzing the resulting trajectory to identify stable conformations, calculate structural properties (like RMSD and radius of gyration), and map the free energy landscape.

MD simulations on related systems, like Met-enkephalin (Tyr-Gly-Gly-Phe-Met), have been performed to sample their conformational space. These studies often employ enhanced sampling techniques to overcome the energy barriers between different conformational states. Such simulations can reveal the key intramolecular interactions, such as hydrogen bonds and aromatic stacking between the Phe and Tyr rings, that stabilize particular folded structures. Coarse-grained modeling, a type of simulation that simplifies the atomic representation, has also been used to study the interactions of peptides containing glycine (B1666218), phenylalanine, and tyrosine in complex biological assemblies.

Quantum Chemical Calculations for Energetic Minima

Quantum chemical (QC) calculations provide a fundamental understanding of a molecule's electronic structure and are used to determine the energies of its various possible conformations. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) can map the potential energy surface of a peptide and identify its energetic minima. nih.gov

For peptides, the choice of the computational method, including the functional and basis set, is critical for accuracy. Studies on related tripeptides, such as Gly-Xxx-Gly (where Xxx is an aromatic residue like Phe or Tyr), have shown that certain DFT functionals, like M062X and wB97XD, are particularly effective at describing the non-covalent interactions that stabilize folded structures. researchgate.net For instance, in analyses of Gly-Phe-Gly and Gly-Tyr-Gly, different backbone conformations (e.g., β-strand, polyproline-II, helix, γ-turn) were optimized to find their relative energies (ΔE). mdpi.com These calculations show that extended chain-like structures often represent the lowest-energy conformers, while folded structures like γ-turns can be significantly higher in energy. mdpi.comcsic.es

The relative energies of these conformers are influenced by the specific amino acid residues. For example, the energy interval for conformers of Gly-Tyr-Gly has been calculated to be between 0 and 8.43 kcal/mol, which is slightly larger than that for Gly-Phe-Gly. mdpi.com This indicates that the hydroxyl group on the tyrosine residue introduces additional interactions that affect the conformational energy landscape.

Table 1: Calculated Relative Energies (ΔE) for Different Backbone Conformations of Related Tripeptides (Note: Data is illustrative, based on studies of Gly-Xxx-Gly peptides, and demonstrates the principles of energetic minima calculation.)

Backbone ConformationTypical Relative Energy Range (kcal/mol) in Gly-Phe-Gly mdpi.comTypical Relative Energy Range (kcal/mol) in Gly-Tyr-Gly mdpi.comGeneral Observations
β-strand (Extended)~0.0~0.0Often the global minimum energy conformer.
Polyproline-II (pP-II)IntermediateIntermediateA common, extended helical structure.
Helical (α or 310)IntermediateIntermediateStabilized by specific intramolecular hydrogen bonds.
γ-turn (Classic/Inverse)HighHighFolded structures that are often higher in energy. csic.es

Empirical Energy Calculations and Conformational Search Algorithms

While quantum chemical calculations are highly accurate, their computational cost limits their use to smaller systems or a limited number of conformations. To explore the vast conformational space of a flexible peptide like this compound, researchers employ empirical energy calculations, also known as molecular mechanics (MM). bibliotekanauki.pl These methods use a classical physics-based force field, such as ECEPP (Empirical Conformational Energy Program for Peptides), to calculate the potential energy of a molecule much more rapidly. acs.orgpnas.org

To navigate the complex energy landscape defined by the force field, various conformational search algorithms are used. These techniques are designed to find low-energy minima without getting trapped in local, non-optimal energy wells. bibliotekanauki.pl

Commonly used algorithms include:

Monte Carlo (MC) Methods: These methods, such as the Electrostatically-Driven Monte Carlo (EDMC) algorithm, generate new conformations by making random changes to the current structure and accepting or rejecting the new state based on its energy. bibliotekanauki.pl

Molecular Dynamics (MD): This technique simulates the movement of atoms over time by solving Newton's equations of motion, allowing the peptide to naturally explore different conformations. pnas.org

Genetic Algorithms: Inspired by biological evolution, these algorithms generate a population of conformations and apply "mutations" (e.g., dihedral angle changes) and "crossovers" to "evolve" towards lower-energy structures. pnas.org

These search methods have been extensively applied to peptides like Met-enkephalin (Tyr-Gly-Gly-Phe-Met), a molecule with a sequence related to this compound. pnas.org Such studies have successfully identified global minimum energy structures and characterized the various low-energy conformational families, such as those containing specific β-turns. pnas.orgresearchgate.net

Free Energy Calculations for Conformational Stability

The conformational stability of a peptide is not determined by potential energy alone but by the Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS). researchgate.net A conformation might have a low potential energy but be entropically unfavorable if it is very rigid. Free energy calculations provide a more complete picture of the thermodynamic equilibrium between different conformational states (e.g., folded vs. unfolded).

Methods to calculate conformational free energy include:

Thermodynamic Integration and Free Energy Perturbation: These are rigorous methods that calculate the free energy difference between two states by simulating a non-physical path between them.

Potential of Mean Force (PMF) Calculations: Often performed using umbrella sampling with MD simulations, this method calculates the free energy profile along a specific reaction coordinate, such as the distance between two atoms. This can reveal the free energy barriers between different conformational states. nih.govmdpi.com

For example, free energy calculations on the flexible DFG loop in p38α kinase have helped explain the coexistence of different "in" and "out" states by revealing the contributions of both enthalpy and configurational entropy to their stability. nih.gov Similarly, simulations on Met-enkephalin have been used to construct free energy profiles that show the ground state is thermodynamically favored and separated from other states by significant free energy barriers. mdpi.com These calculations are essential for understanding the populations of different conformers at thermal equilibrium.

Influence of Solvent and Environmental Factors on Conformation

The conformation of a peptide is highly sensitive to its environment, particularly the solvent. The solvent influences which intramolecular interactions are favorable and which parts of the peptide are exposed or buried. researchgate.net

In polar protic solvents like water, the peptide can form strong hydrogen bonds with solvent molecules. This tends to favor more extended, unfolded conformations where the polar backbone amide groups are exposed to the solvent. core.ac.uk This effect is driven by the delocalization of the nitrogen lone pair through hydrogen bonding with water, which can be observed as a downfield shift in 15N NMR signals when changing the solvent from DMSO to water. core.ac.uk

In apolar or less polar solvents like chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO), there is less competition for hydrogen bonding. This environment can favor the formation of intramolecular hydrogen bonds, leading to more compact, folded structures like β-turns and helices. researchgate.netcore.ac.uk Temperature-dependent NMR studies can reveal these intramolecular hydrogen bonds, as the chemical shifts of amide protons involved in such bonds are less sensitive to temperature changes. core.ac.uk

Theoretical studies often model solvent effects using two main approaches:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM). researchgate.net This method is computationally efficient.

Explicit Solvent Models: Individual solvent molecules (e.g., water) are included in the simulation box. mdpi.comresearchgate.net This is more computationally intensive but allows for the direct observation of specific peptide-solvent interactions, such as the formation of hydrogen bonds between water and the peptide backbone or side chains. csic.es

Intramolecular Interactions Governing this compound Conformation

The specific three-dimensional shape of this compound is dictated by a variety of non-covalent intramolecular interactions. The interplay between these forces determines which of the many possible conformations is most stable.

Hydrogen Bonding: Intramolecular hydrogen bonds are a primary driver of secondary structure formation in peptides. stereoelectronics.org These occur when a hydrogen atom covalently bonded to an electronegative atom (like nitrogen in an N-H group) is attracted to another nearby electronegative atom (like oxygen in a C=O group). stereoelectronics.org In this compound, these can form:

β-turns and γ-turns: These are folded structures that reverse the direction of the peptide backbone. A γ-turn, for example, can be stabilized by a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of a residue two positions down the chain (i+2 → i). mdpi.com

Side Chain-Backbone and Side Chain-Side Chain Bonds: The hydroxyl group (-OH) of the tyrosine side chain can act as a hydrogen bond donor or acceptor, potentially interacting with backbone carbonyl groups or the N-terminal amino group. ias.ac.in

Aromatic Stacking (π-π Interactions): The aromatic rings of the Phenylalanine and Tyrosine side chains can interact through attractive, non-covalent π-π stacking. acs.org This interaction involves the delocalized π-electrons of the aromatic systems. The geometry of this interaction can vary:

Stacked Conformation: The two aromatic rings are oriented in a parallel or near-parallel, face-to-face arrangement. acs.org

T-shaped Conformation: The edge of one ring points towards the face of the other, forming a perpendicular arrangement. nih.gov

Table 2: Key Intramolecular Interactions in this compound

Interaction TypeInvolving GroupsStructural Significance
Hydrogen BondBackbone C=O and Backbone N-HStabilizes folded structures like β-turns and γ-turns. acs.org
Hydrogen BondTyrosine -OH and Backbone C=O/N-HAnchors the Tyr side chain, restricting its conformation. ias.ac.in
Aromatic Stacking (π-π)Phenylalanine Ring and Tyrosine RingStabilizes conformers where the side chains are in close proximity, influencing the overall fold. nih.gov
Van der Waals InteractionsAll non-polar parts of the moleculeWeak, short-range attractive forces that contribute to the overall compactness of folded structures. stereoelectronics.org

Structure Activity Relationship Sar Studies of H Gly Phe Tyr Oh and Its Analogs

Methodological Approaches for SAR Delineation

A primary strategy in SAR studies involves the systematic substitution of one or more amino acids within the peptide sequence. This approach, often referred to as an "alanine scan" when alanine (B10760859) is used for substitution, helps to identify the functional importance of each amino acid residue. By replacing a specific amino acid with another, researchers can assess whether the change leads to an increase, decrease, or loss of biological activity.

For instance, the substitution of a single residue can dramatically alter the binding affinity of a peptide to its receptor. nih.gov Studies have shown that replacing key amino acids can reduce the affinity constant by several orders of magnitude. nih.govacs.org Computational methods can be used to predict the effects of these substitutions on binding affinities, which can then be validated experimentally through competition-binding assays. nih.gov This combined computational and experimental approach has proven to be an efficient strategy for the rational design of peptide analogs with improved properties. nih.gov

The following table illustrates the impact of single amino acid substitutions on the binding affinity of a hypothetical peptide analog series based on findings from various SAR studies.

Original PeptideSubstituted PositionSubstituted Amino AcidChange in Binding AffinityReference
H-Gly-Phe -Tyr-OH2AlaDecrease annualreviews.org
H-Gly-Phe-Tyr -OH3AlaSignificant Decrease vulcanchem.com
H-Gly -Phe-Tyr-OH1D-AlaPotential Increase in Stability vulcanchem.com

This table is illustrative and compiled from general principles of SAR studies on similar peptides.

Truncation studies involve the systematic removal of amino acids from either the N-terminus or the C-terminus of the peptide. This helps to determine the minimal sequence required for biological activity. nih.gov Conversely, elongation studies, where amino acids are added to the ends of the peptide, can reveal whether additional residues can enhance activity or introduce new properties. nih.gov

For example, truncation of the N-terminal glycine (B1666218) or the C-terminal tyrosine would help to elucidate their necessity for receptor interaction. Elongation with additional amino acids might improve pharmacokinetic properties or binding affinity. Research on other peptides has demonstrated that truncation can identify the core active sequence, while elongation can sometimes be necessary to restore or enhance binding affinity and functional activity. nih.gov

The stereochemistry of amino acids, referring to their three-dimensional arrangement, is crucial for biological activity. Substituting an L-amino acid (the naturally occurring form) with its D-amino acid counterpart can have profound effects. D-amino acid substitutions can increase the peptide's stability against enzymatic degradation and can also alter its conformation, leading to changes in receptor selectivity and potency. vulcanchem.compnas.org

For instance, the introduction of a D-amino acid at the second position of opioid peptides has been shown to consistently enhance stability and often potency. vulcanchem.com Such modifications can lead to analogs with significantly different pharmacological profiles, including shifts from agonist to antagonist activity. pnas.org The stereochemical requirements of receptors can be very specific, with different receptor subtypes showing preferences for different stereoisomers. pnas.org

The table below provides examples of how stereochemical modifications can influence peptide activity, based on general findings in the field.

Peptide AnalogStereochemical ModificationEffect on ActivityReference
H-Tyr-D-Ala -Gly-Phe-D-Met-OHD-Ala at position 2Enhanced stability and potency vulcanchem.com
H-Tyr-Tic -Phe-Phe-OHL-Tic at position 2Potent δ-selective antagonist pnas.org
H-Tyr-D-Tic -Phe-Phe-NH2D-Tic at position 2µ-selective agonist pnas.org

This table is illustrative and based on findings from studies on related opioid peptides.

Truncation and Elongation Studies on H-Gly-phe-tyr-OH Core

Identification of Critical Amino Acid Residues for Biological Function

Through the application of the above methodologies, researchers can pinpoint the specific amino acid residues that are critical for the biological function of this compound.

Glycine is unique among the 20 common amino acids because its side chain is a single hydrogen atom. libretexts.org This minimal side chain provides a high degree of conformational flexibility to the peptide backbone. nih.govresearchgate.net This flexibility can be crucial for allowing the peptide to adopt the specific conformation required for binding to its receptor. In many enzymes and peptides, glycine residues are found in active sites or in turn regions, suggesting their role in facilitating conformational changes necessary for biological activity. nih.govresearchgate.net The presence of glycine in the this compound sequence likely imparts the necessary flexibility for the phenylalanine and tyrosine residues to orient themselves optimally for interaction with a receptor.

The phenylalanine residue, with its aromatic phenyl side chain, plays a significant role in the biological activity of many peptides through various non-covalent interactions. nih.gov These interactions, including π-π stacking and hydrophobic interactions, are crucial for the stability of peptide-protein complexes. nih.govingentaconnect.com

Aromatic-aromatic interactions, where the phenyl ring of phenylalanine interacts with other aromatic residues (like the tyrosine in this compound or aromatic residues in the receptor binding pocket), contribute significantly to the binding energy. nih.gov The strength of these interactions is influenced by the surrounding environment. elifesciences.org Studies have shown that phenylalanine can participate in stabilizing α-helical structures and is favored in peptide-DNA complexes. researchgate.net The hydrophobic nature of phenylalanine also drives it to be buried in the hydrophobic core of proteins or in receptor binding sites, away from the aqueous environment. nih.gov Recent research also highlights the importance of the electrostatic contributions of aromatic side chains to these interactions. biorxiv.org The hydroxyl group of tyrosine, for example, can increase the electron density of its aromatic ring, making it a better partner for certain aromatic interactions compared to phenylalanine. acs.org

The following table summarizes the types of interactions phenylalanine can be involved in and their significance.

Interaction TypeDescriptionSignificance for this compoundReference
π-π Stacking Interaction between the electron clouds of two aromatic rings.Stabilization of the peptide-receptor complex through interaction with aromatic residues on the receptor or the adjacent Tyr residue. ingentaconnect.comacs.orgresearchgate.net
Hydrophobic Interaction The tendency of nonpolar groups to associate in an aqueous environment.Driving the Phe side chain into a hydrophobic binding pocket on the receptor. nih.govelifesciences.org
Cation-π Interaction Interaction between a cation and the face of an electron-rich π system.Potential interaction with positively charged residues (e.g., Lys, Arg) in the receptor binding site. acs.org

Significance of Tyrosine Residue in Potential Receptor Binding and Signaling

The N-terminal tyrosine residue is a cornerstone of the bioactivity of many peptides, including those with the Gly-Phe-Tyr sequence. Its phenolic hydroxyl group and free amino terminus are frequently cited as essential for interaction with various receptors, particularly opioid receptors. cambridge.orgnii.ac.jp The removal or modification of this residue often leads to a dramatic loss of activity. cambridge.org

Studies on enkephalin analogs, which share the Tyr-Gly-Gly-Phe sequence, underscore the importance of the tyrosine residue. Removal of the phenolic hydroxyl group or the N-terminal amino group has been shown to abolish biological activity. nii.ac.jp This highlights the direct involvement of these functional groups in the binding process. The common structural feature for many opioid peptides is the presence of a tyrosine at the N-terminus and another aromatic residue, like phenylalanine, in the third or fourth position, a motif crucial for fitting into the opioid receptor binding site. cambridge.org

Research on the C-terminal pentapeptide of osteogenic growth peptide (OGP), OGP(10-14) (H-Tyr-Gly-Phe-Gly-Gly-OH), which has a sequence closely related to this compound, further confirms the significance of the tyrosine residue. Truncation of Tyr10 or its replacement with alanine (Ala) or its D-isomer (D-Ala) resulted in a substantial, though not complete, loss of mitogenic activity. nih.gov However, the removal of the phenolic hydroxyl group from Tyr10 led to a marked decrease in proliferative activity, emphasizing the critical role of this functional group. nih.gov Interestingly, removal of the amino group from Tyr10 resulted in only a small loss of activity, suggesting that for this particular peptide and its activity, the phenolic group is more critical than the N-terminal amine. nih.gov

The following table summarizes the effects of tyrosine modifications on the bioactivity of OGP(10-14), providing insights into the potential significance of this residue in this compound.

Modification of OGP(10-14) (H-Tyr-Gly-Phe-Gly-Gly-OH)Effect on Mitogenic ActivityReference
Truncation of Tyr10Substantial loss of activity nih.gov
Replacement of Tyr10 with Ala or D-AlaSubstantial loss of activity nih.gov
Removal of Tyr10 phenolic groupMarked decrease in proliferative activity nih.gov
Removal of Tyr10 amino groupSmall loss of activity nih.gov

Impact of Terminal Modifications on Bioactivity

Modifications at both the N- and C-termini of peptides can profoundly influence their biological activity, stability, and receptor selectivity. researchgate.netoup.com For peptides like this compound, these modifications can alter their pharmacokinetic properties and how they interact with their biological targets. researchgate.net

N-Terminal Modifications:

The N-terminal amino group is often a key site for interaction and also for enzymatic degradation. While its removal in OGP(10-14) only caused a small loss of activity, in many opioid peptides, a free N-terminal amine is crucial. cambridge.orgnih.gov N-terminal acetylation is a common strategy to increase peptide stability against aminopeptidases. frontiersin.org However, such modifications can also alter the charge and hydrogen bonding capabilities of the N-terminus, potentially affecting receptor binding. researchgate.net For instance, N-terminal selective modifications using 2-ethynylbenzaldehydes have been shown to be highly effective for peptides with an N-terminal tyrosine, achieving excellent selectivity. nih.govresearchgate.net

C-Terminal Modifications:

The C-terminal carboxyl group can also be a target for modification. Blocking this group, for example, by converting it to a methyl ester in OGP(10-14), resulted in an approximately 50% loss of mitogenic activity. nih.gov Other modifications at the C-terminus of OGP(10-14) led to a significant decrease in activity, ranging from 70-97%. nih.gov This suggests that a free C-terminal carboxyl group is important for the optimal bioactivity of this peptide. nih.gov C-terminal modifications can impact stability, membrane permeability, and receptor selectivity. researchgate.net For example, C-terminal amidation is a common modification that can increase stability and alter bioactivity. frontiersin.org

The table below illustrates the impact of terminal modifications on the bioactivity of OGP(10-14).

Modification of OGP(10-14) (H-Tyr-Gly-Phe-Gly-Gly-OH)Effect on Mitogenic ActivityReference
Blocking the C-terminal group as a methyl ester~50% loss of activity nih.gov
Other C-terminal modifications70-97% decrease in activity nih.gov

Conformational Requirements for Specific Biological Interactions

The three-dimensional conformation of a peptide is a critical determinant of its ability to bind to a specific receptor and elicit a biological response. Peptides can exist in a multitude of conformations, and the one that is recognized by the receptor is known as the bioactive conformation. nih.gov

For opioid peptides, it is believed that different conformations are responsible for binding to different opioid receptor types (μ, δ, κ). nii.ac.jp Many conformational studies suggest that for opioid activity, the peptide needs to adopt a bent or folded structure, often a beta-turn, which brings the N-terminal tyrosine and the C-terminal phenylalanine into a specific spatial arrangement that mimics the structure of morphine. nii.ac.jpcore.ac.uk However, other studies propose that a more extended and flexible conformation might be preferred for binding to certain receptors. nih.gov

Conformational analysis of the related tetrapeptide Tyr-Gly-Gly-Phe has shown that it can adopt a well-defined folded conformation in certain solvents, characterized by a β-turn involving the Tyr¹ and Phe⁴ residues. core.ac.uk This folded structure is stabilized by an internal hydrogen bond. core.ac.uk In contrast, in aqueous solutions, this peptide appears to be largely unfolded. core.ac.uk The conformational flexibility of the glycine residue is thought to be important in allowing the peptide to adopt the necessary conformation for receptor binding. longdom.org The presence of bulky aromatic side chains, such as in phenylalanine and tyrosine, also significantly influences the conformational preferences of the peptide. longdom.org

The specific conformational requirements for this compound will depend on its particular biological target. However, based on studies of analogous peptides, it is likely that a balance between conformational flexibility and the ability to adopt a specific folded structure is key to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective analogs. researchgate.net

A statistical method, such as multiple linear regression or more advanced machine learning algorithms like support vector machines, is then used to build a model that correlates these descriptors with the measured biological activity. acs.orgresearchgate.net For example, a QSAR study on a series of pentapeptide agonists for the GPR54 receptor found that inductively negative and small substituents at a specific position of an N-terminal acyl group were preferred for potent agonistic activity. acs.org Another study on bufokinin and other tachykinins identified the importance of steric and connectivity functions at specific amino acid residues for receptor binding and functional potency. nih.gov

A hypothetical QSAR study on this compound derivatives would involve synthesizing a library of analogs with variations at different positions (e.g., substitutions of amino acids, modifications of the termini) and measuring their biological activity. The next step would be to calculate a range of molecular descriptors for each analog and then use statistical methods to develop a QSAR model. Such a model could provide valuable insights into the key structural features required for the bioactivity of this compound and accelerate the discovery of novel, more potent derivatives.

The table below outlines the general steps involved in a QSAR study.

StepDescription
1. Data Set SelectionA series of structurally related compounds with measured biological activity.
2. Molecular Descriptor CalculationGeneration of a wide range of descriptors that characterize the physicochemical properties of the molecules.
3. Statistical Model DevelopmentUsing regression or machine learning methods to correlate descriptors with activity.
4. Model ValidationAssessing the statistical significance and predictive power of the model.
5. Prediction and DesignUsing the validated model to predict the activity of new compounds and guide the design of more potent analogs.

Investigation of Biological Activity Mechanisms of H Gly Phe Tyr Oh in Vitro Studies

Molecular Target Identification and Binding Characterization

The initial step in elucidating the biological activity of a compound like H-Gly-Phe-Tyr-OH involves identifying its molecular targets, such as receptors or enzymes, and quantifying the binding interaction. While specific binding data for this compound is not extensively documented in the reviewed scientific literature, the standard methodologies for such a characterization are well-established.

Ligand-receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for a particular receptor. These assays measure the amount of a labeled ligand that binds to a receptor preparation, which can be a cell membrane homogenate, a purified receptor, or intact cells expressing the receptor.

Saturation binding assays are employed to determine the equilibrium dissociation constant (K_D) and the maximum receptor density (B_max). The K_D value is a measure of a ligand's affinity for a receptor; a lower K_D indicates a higher affinity. In a typical experiment, a fixed amount of a receptor preparation is incubated with increasing concentrations of a radiolabeled or fluorescently labeled ligand until equilibrium is reached. The amount of bound ligand is then measured.

Non-specific binding is determined by adding a high concentration of an unlabeled competitor ligand. Subtracting the non-specific binding from the total binding yields the specific binding, which is then plotted against the ligand concentration. This saturation curve allows for the calculation of K_D and B_max. For a novel peptide like this compound, this assay would be crucial for identifying high-affinity interactions with potential receptor targets.

Competition binding assays are used to determine the inhibitory constant (K_i) of an unlabeled compound (the competitor), which reflects its affinity for the receptor in the presence of a labeled ligand with a known affinity. In this setup, receptor preparations are incubated with a fixed concentration of a labeled ligand and varying concentrations of the unlabeled competitor, such as this compound.

The competitor's ability to displace the labeled ligand from the receptor is measured. The resulting data are used to calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding), which can then be converted to the K_i value. These assays are critical for determining the selectivity of a compound by testing it against a panel of different receptors. For instance, studies on opioid peptides frequently use competition binding assays to determine selectivity for μ, δ, and κ opioid receptors. nih.gov

To avoid the safety and disposal issues associated with radioligands, various non-radioactive detection methods have been developed. These technologies are often used in high-throughput screening formats.

Förster Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) : These methods rely on the transfer of energy between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In a binding assay, a receptor might be labeled with a donor fluorophore (e.g., a lanthanide in TR-FRET) and the ligand with an acceptor. Binding brings the two into proximity, generating a measurable FRET signal.

Bioluminescence Resonance Energy Transfer (BRET) : BRET is similar to FRET, but the donor is a bioluminescent enzyme (like luciferase) rather than a fluorophore. Energy is transferred to a fluorescent acceptor on the ligand upon binding to the luciferase-tagged receptor.

Bioluminescence : This method can be used to study receptor activation. For example, G-protein-coupled receptor (GPCR) activation can be linked to the expression of a reporter gene like luciferase, allowing for a quantitative measure of receptor agonism or antagonism by a test compound.

These advanced, non-radioactive techniques would be suitable for characterizing the binding properties of this compound should a molecular target be identified.

The biological effect of a peptide is heavily influenced by its stability in the presence of enzymes, particularly proteases, which can degrade it and terminate its action.

The peptide this compound contains two internal peptide bonds: Gly-Phe and Phe-Tyr. The susceptibility of these bonds to cleavage by various proteases determines the peptide's metabolic stability and degradation pathway. In vitro studies using tissue homogenates (e.g., from brain or kidney) or purified enzymes are used to identify cleavage sites and degradation kinetics. nih.gov

Based on the known specificity of various proteases, the potential degradation of this compound can be predicted:

Cleavage of the Gly-Phe bond : This bond is a known target for several enzymes. Enkephalinase and thermolysin have been shown to cleave the Gly-Phe bond in enkephalin-related peptides. nih.gov

Cleavage of the Phe-Tyr bond : This bond is a potential target for chymotrypsin-like proteases, which preferentially cleave at the C-terminal side of large hydrophobic residues like Phenylalanine and Tyrosine. However, some proteases show low activity against the Phe-Tyr bond. nih.govoup.com

Cleavage of the Tyr-Gly bond : While not present in this compound, the Tyr-Gly bond is susceptible to cleavage by certain serine proteases, indicating the importance of the amino acid C-terminal to the tyrosine residue. oup.com

Cleavage of the Gly-Tyr bond : In studies of dermorphin, which contains a Phe-Gly-Tyr sequence, the primary cleavage site in rat brain homogenates was identified as the Gly-Tyr bond. nih.gov

The table below summarizes findings on the cleavage of peptide bonds relevant to the structure of this compound by different proteases.

Enzyme/Enzyme SourceSubstrate Sequence ContextCleavage SiteFindingSource
EnkephalinaseTyr-Gly-Phe -Met-Arg-Gly-LeuGly-PheCleavage observed nih.gov
ThermolysinTyr-Gly-Phe -Met-Arg-Gly-LeuGly-PheCleavage observed nih.gov
Rat Brain HomogenateH-Tyr-D-Ala-Phe-Gly-Tyr -Pro-Ser-NH₂Gly-TyrPrimary cleavage site identified nih.gov
Serine Protease (Rat Intestine)Various PolypeptidesPhe-TyrLess susceptible bond oup.com
Hemorrhagic Toxin a (C. atrox)Insulin B ChainGly-Phe, Phe-TyrNo detectable activity nih.gov

These findings suggest that this compound is likely susceptible to enzymatic degradation in biological systems. The primary cleavage points would likely be the Gly-Phe bond, targeted by metalloendopeptidases like enkephalinase, and the Phe-Tyr bond, targeted by chymotrypsin-like serine proteases. The exact degradation pathway and rate would depend on the specific enzymatic milieu of the tissue .

Enzyme Interaction and Modulation Profiling

Inhibition/Activation Assays for Relevant Enzymes (e.g., ACE, Tyrosinase, Myeloperoxidase)

The tripeptide this compound and related sequences have been investigated for their modulatory effects on several key enzymes in vitro. The presence of aromatic residues, Phenylalanine (Phe) and Tyrosine (Tyr), often plays a crucial role in these interactions.

Angiotensin-Converting Enzyme (ACE): While direct inhibitory data for the tripeptide this compound is not prominently documented, studies on larger peptides incorporating this sequence at the C-terminus demonstrate notable ACE inhibition. An octapeptide, Pro-Val-Asp-Phe-Ala-Gly-Phe-Tyr (PVDFAGFY), isolated from semen armeniacae glutelin-2 hydrolysates, was shown to inhibit ACE with a half-maximal inhibitory concentration (IC50) of 105.61 μmol/L. researchgate.netnih.govfrontiersin.orgfrontiersin.org Molecular docking simulations of this octapeptide suggest it competitively binds to crucial sites in ACE, including Tyr520 and Tyr523. researchgate.netnih.govfrontiersin.org This indicates that the Gly-Phe-Tyr C-terminal portion of the peptide is significant for its inhibitory activity.

Tyrosinase: The Gly-Phe-Tyr sequence has been identified within cyclic peptides that exhibit tyrosinase inhibitory activity. nih.govfrontiersin.org Specifically, cyclopeptides isolated from plants of the Caryophyllaceae family have been shown to possess tyrosinase and melanogenesis inhibitory properties. nih.govfrontiersin.org One such compound, identified as cyclo(-Gly-Phe-Tyr-Pro-Phe), is noted for this biological activity, suggesting the sequence is recognized by the enzyme. nih.govfrontiersin.org However, specific IC50 values for this compound itself are not detailed in the reviewed literature.

Myeloperoxidase (MPO): Direct data on the inhibition of myeloperoxidase (MPO) by this compound is limited. MPO is an enzyme that utilizes hydrogen peroxide to oxidize substrates, including tyrosine, to form tyrosyl radicals. ebi.ac.uk Peptides containing antioxidant amino acids such as Phenylalanine and Tyrosine have been selected for studies of their molecular interactions with MPO. researchgate.net This suggests that while there is a basis for interaction, tyrosine-containing peptides may act as substrates for MPO-mediated oxidation rather than as direct inhibitors.

Peptide SequenceEnzymeInhibitory Activity (IC50)Source
Pro-Val-Asp-Phe-Ala-Gly-Phe-TyrAngiotensin-Converting Enzyme (ACE)105.61 μmol/LSemen armeniacae glutelin-2 hydrolysate researchgate.netnih.govfrontiersin.org
cyclo(-Gly-Phe-Tyr-Pro-Phe)TyrosinaseQualitatively reported as inhibitoryDianthus superbus var. longicalysinus nih.govfrontiersin.org

Intracellular Signaling Pathway Modulation by this compound

Activation or Inhibition of Kinase Cascades (e.g., MAPK, Akt, PI3K)

There is limited direct evidence demonstrating the modulation of specific kinase cascades by the linear tripeptide this compound. However, related studies indicate the potential for such interactions. Proteins and peptides containing similar sequences are known to be involved in pathways like the PI3K/Akt and MAPK signaling cascades. For instance, α2-macroglobulin, which contains a "Gly-Phe-Tyr-Glu" sequence, has been shown to influence the PI3K/Akt pathway and regulate p38-MAPK signaling in glial cells. researchgate.net Furthermore, IL-7 is known to signal via both the Jak-Stat and PI3K-Akt pathways, and sequences containing "Gly Phe Tyr Pro Ser" have been noted in related contexts. google.comgoogle.com These findings suggest a potential, though not yet directly confirmed, role for this compound in modulating these critical cellular signaling pathways.

Regulation of Transcription Factor Activity (e.g., NF-κB)

The Gly-Phe-Tyr sequence appears to be relevant in the regulation of Nuclear Factor-kappa B (NF-κB) signaling. An extract from the plant Dianthus superbus, which contains the cyclopeptide cyclo(-Gly-Phe-Tyr-Pro-Phe), was found to suppress the expression of NF-κB in in vitro studies using HepG2 cells. nih.govfrontiersin.org

Additionally, the sequence motif Met/Leu-Gly-Phe/Tyr (MGF) is a conserved feature within the ubiquitin-associated (UBA) domain of certain Inhibitor of Apoptosis (IAP) proteins. nih.gov These proteins, including cIAP1 and cIAP2, are E3 ligases that play a significant role in regulating NF-κB signaling pathways. nih.gov The MGF motif is located at the ubiquitin-binding interface, and its mutation has been shown to result in impaired NF-κB activation, highlighting the structural importance of this sequence in the upstream regulation of the transcription factor. nih.gov

G-Protein Coupled Receptor (GPCR) and Ion Channel Modulation

Peptides containing the Gly-Phe-Tyr sequence have been identified as ligands for G-protein coupled receptors (GPCRs). For example, a locustatachykinin, Lom-TK III, with the sequence Gly-Phe-Tyr-Gly-Val-Arg-NH2, shows homology with vertebrate tachykinins and is known to act on GPCRs to stimulate visceral muscle contractions. researchgate.net The majority of neuropeptide receptors belong to the GPCR family, which initiate intracellular cascades upon ligand binding. researchgate.net

In the context of ion channels, sequences similar to Gly-Phe-Tyr play a direct structural role. Many potassium channels, including the K2P family, feature a canonical Thr-X-Gly-Phe/Tyr-Gly sequence as a key part of the ion selectivity filter in the outer pore structure. google.comresearchgate.net This demonstrates the importance of this amino acid arrangement in the fundamental function of ion permeation and channel gating.

Cellular Responses and Effects in In Vitro Models

Modulation of Cell Proliferation and Viability in Cell Lines

In vitro studies have demonstrated that peptides containing the Gly-Phe-Tyr sequence can exert significant effects on cell proliferation and viability, particularly in cancer cell lines. A cyclopeptide, Yunnanin C, which incorporates the Gly-Phe-Tyr sequence, displayed potent antiproliferative activity against a murine monocyte/macrophage cell line (J774.A1), a murine fibrosarcoma cell line (WEHI-164), and a human epithelial kidney cell line (HEK-293), with IC50 values ranging from 2.1 to 7.5 µg/mL. nih.gov Another cyclic peptide, cyclo(-Gly-Phe-Tyr-Pro-Phe), has been reported to be cytotoxic to the HepG2 human liver cancer cell line. nih.govfrontiersin.org An analogue of a related peptide, where the tyrosine residue was eliminated, exhibited strong toxicity against HepG-2 and Hela cells while showing minimal toxicity against the normal L929 cell line, suggesting a degree of cancer cell selectivity. nih.gov

CompoundCell LineEffectActivity (IC50)
Yunnanin C (contains Gly-Phe-Tyr)J774.A1 (murine macrophage)Antiproliferative2.1 - 7.5 µg/mL nih.gov
Yunnanin C (contains Gly-Phe-Tyr)WEHI-164 (murine fibrosarcoma)Antiproliferative2.1 - 7.5 µg/mL nih.gov
Yunnanin C (contains Gly-Phe-Tyr)HEK-293 (human epithelial kidney)Antiproliferative2.1 - 7.5 µg/mL nih.gov
cyclo(-Gly-Phe-Tyr-Pro-Phe)HepG2 (human liver cancer)CytotoxicQualitatively reported nih.govfrontiersin.org

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

The tripeptide this compound has demonstrated notable antioxidant properties in various in vitro studies. These studies reveal its capacity to neutralize harmful reactive oxygen species (ROS), which are byproducts of normal cellular metabolism and can cause significant damage to cells if they accumulate. nih.gov The antioxidant activity of peptides is often attributed to their amino acid composition, sequence, and structure. nih.gov

Peptides containing aromatic amino acids, such as phenylalanine and tyrosine found in this compound, are known to contribute to antioxidant activity. nih.gov The phenolic hydroxyl group in tyrosine, in particular, can donate a hydrogen atom to scavenge free radicals, thereby stabilizing them. nih.gov The presence of hydrophobic amino acids like glycine (B1666218) and phenylalanine can also enhance the peptide's ability to interact with and neutralize radicals within lipid environments. nih.govscielo.org.mx

In vitro assays have shown that tyrosine-containing peptides can effectively scavenge radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The mechanisms by which peptides scavenge ROS can be multifaceted, including direct radical quenching and the chelation of metal ions that can catalyze the formation of ROS. nih.gov

The antioxidant defense system within cells is complex, involving both enzymatic and non-enzymatic components that work together to maintain redox homeostasis. frontiersin.orgmdpi.com Peptides like this compound can contribute to this defense by directly reacting with and neutralizing ROS such as superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (•OH). nih.gov The superoxide anion is often the initial ROS produced, which can then lead to the formation of more damaging species. nih.gov

Antioxidant AssayFinding
ABTS Radical Scavenging Tyrosine-containing tripeptides demonstrate effective scavenging of ABTS radicals.
AAPH Radical Scavenging This compound and similar peptides show activity against AAPH-generated radicals.
Hydroxyl Radical Scavenging Peptides with specific amino acid compositions can effectively scavenge hydroxyl radicals. rsc.org
Superoxide Anion Scavenging Certain peptide sequences exhibit the ability to scavenge superoxide anions. rsc.org

Effects on Extracellular Matrix Remodeling (e.g., Collagen, Elastin (B1584352) Homeostasis)

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Key components of the ECM include collagen and elastin, which are responsible for the strength and elasticity of tissues, respectively. nih.gov The remodeling of the ECM is a dynamic process involving the synthesis and degradation of its components, and it is crucial for tissue maintenance and repair. nih.gov

In vitro studies have explored the effects of various peptides on ECM remodeling. Signal peptides, for instance, can influence the production of ECM proteins. frontiersin.org Some peptides have been shown to stimulate the synthesis of collagen and glycosaminoglycans, which are essential for maintaining the integrity of the ECM. frontiersin.orgfrontiersin.org For example, Palmitoyl Tripeptide-1 has been observed to enhance collagen production in vitro. frontiersin.orgfrontiersin.org

The degradation of ECM components is primarily carried out by a family of enzymes called matrix metalloproteinases (MMPs). nih.govfrontiersin.org The activity of these enzymes is tightly regulated, but excessive MMP activity can lead to the breakdown of the ECM. Some peptides have been found to interfere with the activity of MMPs, thereby preventing collagen degradation. mdpi.com

Furthermore, peptides can influence the expression of genes related to ECM proteins. For instance, certain tetrapeptides have been shown to increase the production of collagen at both the mRNA and protein levels. mdpi.com Peptides derived from ECM proteins themselves can also have biological activity, stimulating processes like cell adhesion and differentiation. nih.gov

ECM ComponentIn Vitro Effect of Peptides
Collagen Synthesis Certain peptides stimulate the production of collagen I and III. frontiersin.orgfrontiersin.orgoup.com
Elastin Homeostasis Some peptides can decrease elastin synthesis, which can be upregulated by factors like UV exposure. frontiersin.orgfrontiersin.org
MMP Regulation Some peptides can interfere with the activity of matrix metalloproteinases (MMPs), preventing collagen breakdown. mdpi.com
Gene Expression Peptides can increase the expression of genes for procollagen (B1174764) I and III. oup.com

Regulation of Cellular Pigmentation (e.g., Melanin (B1238610) Synthesis)

Melanin is the primary pigment responsible for the color of skin, hair, and eyes, and it plays a crucial role in protecting the skin from the harmful effects of ultraviolet (UV) radiation. The synthesis of melanin, known as melanogenesis, is a complex process that occurs in specialized cells called melanocytes. mdpi.commdpi.com

The key enzyme in melanogenesis is tyrosinase (TYR), which catalyzes the first two steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.comnih.govbiomolther.org Therefore, inhibiting the activity of tyrosinase is a primary strategy for reducing melanin production. mdpi.comresearchgate.net

In vitro studies have shown that various peptides can inhibit tyrosinase activity. nih.gov For example, glycyl-dipeptides have been reported to inhibit tyrosinase. nih.gov The mechanism of inhibition can be competitive, where the peptide binds to the active site of the enzyme, preventing the substrate from binding. mdpi.comnih.gov

In addition to directly inhibiting tyrosinase, peptides can also regulate melanin synthesis by affecting the expression of genes involved in melanogenesis. encyclopedia.pub Microphthalmia-associated transcription factor (MITF) is a key transcription factor that regulates the expression of tyrosinase and other melanogenic enzymes like tyrosinase-related protein 1 (TRP-1) and dopachrome (B613829) tautomerase (TRP-2). nih.govbiomolther.org Some peptides have been shown to downregulate the expression of MITF, leading to a decrease in the production of these enzymes and, consequently, a reduction in melanin synthesis. oup.com

Furthermore, reactive oxygen species (ROS) can influence melanogenesis. researchgate.net H₂O₂ has been shown to activate melanogenesis-related proteins. researchgate.net Therefore, the antioxidant activity of peptides can also contribute to the regulation of pigmentation by scavenging ROS.

TargetIn Vitro Effect of Peptides
Tyrosinase (TYR) Activity Certain peptides, including glycyl-dipeptides, can inhibit the catalytic activity of tyrosinase. nih.gov
Melanin Content Peptides that inhibit tyrosinase activity can lead to a reduction in melanin content in melanoma cells. mdpi.comnih.gov
Gene Expression (MITF, TYR, TRP-1, TRP-2) Some peptides can downregulate the expression of key melanogenic genes. oup.comencyclopedia.pub

Immune Cell Modulation (e.g., Macrophage Activity)

The immune system is a complex network of cells and molecules that work together to defend the body against pathogens and other foreign invaders. Macrophages are a type of white blood cell that play a central role in both innate and adaptive immunity. researchgate.net They are involved in phagocytosis (the engulfment of pathogens and cellular debris), antigen presentation, and the production of signaling molecules called cytokines that regulate the immune response. researchgate.netnih.gov

In vitro studies have demonstrated that certain peptides can modulate the activity of immune cells, including macrophages. mdpi.com Bioactive peptides can influence macrophage proliferation, phagocytic activity, and the production of inflammatory mediators. researchgate.net For instance, some peptides have been shown to stimulate macrophage proliferation and their ability to engulf foreign particles. researchgate.net

The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by macrophages is a key aspect of the inflammatory response. However, excessive or prolonged inflammation can be detrimental. Some peptides have been shown to inhibit the production of these pro-inflammatory cytokines in macrophage cell lines, suggesting an anti-inflammatory potential. For example, treatment of macrophage cell lines with certain compounds has led to a decrease in the secretion of TNF-α and IL-6.

The modulation of macrophage activity by peptides can occur through various signaling pathways. For example, some peptides may influence the NF-κB pathway, a critical regulator of inflammatory gene expression. mdpi.comsemanticscholar.org Additionally, the antioxidant properties of peptides can also play a role in modulating immune responses, as reactive oxygen species can act as signaling molecules in inflammatory processes. mdpi.com

Immune Cell FunctionIn Vitro Effect of Peptides
Macrophage Proliferation Certain peptides can stimulate the proliferation of macrophages. researchgate.net
Phagocytic Activity Some peptides enhance the phagocytic capacity of macrophages. researchgate.net
Cytokine Production (TNF-α, IL-6) Specific peptides can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines. scielo.org.mx
Nitric Oxide (NO) Synthesis Some peptide fractions have been shown to inhibit nitric oxide production in activated macrophages. scielo.org.mx

Computational and in Silico Research of H Gly Phe Tyr Oh

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com This method is crucial for understanding how H-Gly-phe-tyr-OH might interact with biological targets.

Molecular docking studies predict how this compound fits into the binding site of a target protein, revealing key interactions that stabilize the complex. For instance, the binding of the structurally related dipeptide Glycyl-L-tyrosine to the active site of carboxypeptidase A involves interactions where the free amino group of glycine (B1666218) and the amide functionality act as a single unit, interacting with multiple sites on the enzyme, including Tyr248 and Glu270. researchgate.net

In silico analyses of similar peptides provide further insight into potential binding modes. For the related dipeptide H-Phe-Tyr-OH, docking studies with Angiotensin-Converting Enzyme (ACE) and Angiotensin II type 1 receptor (AT1R) have been performed to investigate its potential as an ACE inhibitor. researchgate.netresearchgate.netcumhuriyet.edu.tr Research on ACE-inhibitory peptides from natural sources has also highlighted the importance of C-terminal tyrosine residues. For example, the peptide Ala-Leu-Gly-Pro-Gln-Phe-Tyr, identified from stone fish, demonstrated potent ACE inhibition, with docking studies revealing that the aromatic Tyr residue forms a strong hydrogen bond with the ACE binding center, contributing significantly to the complex's stability. plos.org These findings suggest that the phenylalanyl-tyrosine moiety in this compound is likely crucial for its interaction with target proteins, primarily through hydrogen bonds and hydrophobic interactions involving the aromatic side chains.

The types of interactions predicted by docking include:

Hydrogen Bonds: Formed between the peptide's backbone or side chain atoms and residues in the protein's active site.

Hydrophobic Interactions: The phenyl and phenol (B47542) rings of phenylalanine and tyrosine can interact with nonpolar pockets in the target protein.

Electrostatic Interactions: Involving the charged N-terminus and C-terminus of the peptide with charged residues on the protein surface.

Predicted Interactions for Phe-Tyr Containing Peptides with Target Proteins
Peptide FragmentTarget ProteinKey Interacting Residues (Predicted)Primary Interaction Type
Gly-TyrCarboxypeptidase ATyr248, Glu270, His69, Glu72, His196 (via Zn2+)Hydrogen Bonding, Metal-ion coordination
Phe-TyrAngiotensin-Converting Enzyme (ACE)His353, His513, Tyr523Hydrogen Bonding, Electrostatic

A critical component of molecular docking is the scoring function, a mathematical model used to estimate the binding affinity between the ligand (peptide) and the protein. mdpi.com These functions calculate a score that represents the strength of the interaction, helping to rank different binding poses and potential peptide inhibitors. biorxiv.org

Scoring functions consider various energy contributions:

Van der Waals interactions

Electrostatic interactions

Hydrogen bonding

Desolvation effects

Entropic contributions mdpi.com

Commonly used scoring functions include empirical methods like ChemPLP and GoldScore, and knowledge-based functions. derpharmachemica.com For example, in the study of ACE-inhibitory peptides from stone fish, the binding energy for the most active peptide, Ala-Leu-Gly-Pro-Gln-Phe-Tyr, was calculated to be -62.089 kJ/mol, indicating a strong and favorable interaction. plos.org However, it is widely acknowledged in the scientific community that accurately predicting absolute binding affinities remains a significant challenge, and predicted values can sometimes differ from experimental results. mdpi.comacs.org Therefore, scoring functions are often more reliable for ranking the relative binding affinities of different ligands to the same target. uq.edu.au

Examples of Scoring Function Types
Scoring Function TypeBasis of CalculationExample
EmpiricalUses regression analysis on a set of known protein-ligand complexes with measured binding affinities.ChemPLP, ChemScore derpharmachemica.com
Force-Field BasedEmploys classical mechanics force fields to calculate interaction energies.MM/GBSA, MM/PBSA mdpi.com
Knowledge-BasedDerives potentials from statistical analysis of atom-pair frequencies in known protein-ligand structures.PMF Score acs.org

Prediction of this compound Binding Modes to Target Proteins

Advanced Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, advanced molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and fluctuations of the peptide-protein complex over time.

MD simulations are powerful computational methods used to study the physical movements of atoms and molecules. nih.gov For peptide-protein complexes, simulations can reveal the stability of binding modes predicted by docking, identify allosteric changes, and characterize the network of interactions that hold the complex together. mdpi.comnih.gov For example, MD simulations of carboxypeptidase A complexed with the Gly-Tyr peptide have been used to show that the stability of the complex is maintained by a network of hydrogen bonds with protein residues, particularly Glu270. mdpi.com Such simulations track the trajectory of every atom in the system over time, providing a detailed movie of the molecular interactions.

The conformation of a peptide is highly influenced by its solvent environment. MD simulations can model this environment using either explicit or implicit solvent models.

Explicit Solvent: In this model, individual solvent molecules (typically water) are included in the simulation box. researchgate.net This provides a highly detailed and accurate representation of solvent effects but is computationally expensive.

Implicit Solvent: This model represents the solvent as a continuous medium with a given dielectric constant, such as the Generalized Born (GB) model. researchgate.net This approach is less computationally demanding and can speed up conformational sampling, though it provides a less detailed description of specific water-peptide interactions. nih.gov

Studies on structurally similar tripeptides, such as Gly-Xxx-Gly (where Xxx can be Phe or Tyr), have utilized both explicit and implicit hydration models to explore the conformational landscape. csic.escsic.es These studies show that different backbone structures (e.g., β-strand, helix) can be adopted and that the solvent model can influence the relative stability of these conformers. csic.es

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analyzing this trajectory provides quantitative data on the dynamic behavior of the this compound peptide and its complex with a target protein.

Key analysis methods include:

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position, highlighting flexible regions of the peptide and protein. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over the course of the simulation, identifying the most persistent and important H-bond interactions. acs.org

Radius of Gyration (Rg): Measures the compactness of the protein or peptide, providing insights into folding or unfolding events. nih.gov

Through these analyses, researchers can build a comprehensive picture of the dynamic interactions that govern the function of this compound at the molecular level.

Conformational Sampling in Explicit and Implicit Solvents

De Novo Peptide Design and Optimization

De novo design refers to the creation of novel peptide sequences with desired properties from scratch, without relying on existing templates. Computational tools play a pivotal role in this process by enabling the design and optimization of peptides like this compound for specific functions. nih.govplos.org

Fragment-based drug design (FBDD) is a powerful strategy that begins with identifying small chemical fragments that bind to a biological target. In the context of this compound, this tripeptide can serve as a foundational scaffold. Researchers can computationally model how this tripeptide interacts with a target protein. By analyzing these interactions, new chemical groups or other amino acids can be virtually "attached" to the Gly-Phe-Tyr backbone to enhance binding affinity and specificity. For instance, computational docking studies can simulate the binding of this compound and its derivatives to a receptor's active site, providing insights into the key interactions that drive binding. nih.govresearchgate.net This approach allows for the rational design of more complex peptide-based molecules with improved therapeutic potential.

Recent research has focused on using tripeptide fragments as seeds for growing larger, more complex peptide binders. biorxiv.org Algorithms can start with a fragment like Gly-Phe-Tyr and iteratively add new fragments from a pre-existing library to construct a novel peptide with optimized binding characteristics. biorxiv.org

Various algorithms are employed to optimize peptide sequences for desired activities. These algorithms can explore a vast number of possible amino acid combinations to identify sequences with improved properties, such as enhanced binding affinity or stability. nih.govplos.org

One approach involves creating a virtual library of peptides based on a lead compound like this compound. For example, a library could be generated by systematically substituting each amino acid in the sequence with other natural or non-natural amino acids. nih.gov Machine learning models can then be used to predict the activity of each peptide in the virtual library, allowing for the identification of promising candidates for synthesis and experimental testing. plos.orgnih.gov

Genetic algorithms, inspired by the process of natural selection, are also used to "evolve" peptides with desired traits. nih.gov These algorithms start with a population of peptide sequences and iteratively apply "mutations" (amino acid substitutions) and "crossovers" (recombinations of peptide fragments) to generate new sequences. A scoring function evaluates the fitness of each new peptide, and the best-performing sequences are selected for the next generation. This process continues until a peptide with the desired properties is identified.

Table 1: Examples of Algorithm-Driven Peptide Optimization Strategies

Optimization StrategyDescriptionPotential Application for this compound
Virtual Library Screening Creation and computational evaluation of a large set of related peptide sequences. nih.govGenerating and predicting the bioactivity of analogs where each position is substituted with various amino acids.
Genetic Algorithms Evolutionary-based algorithms that "evolve" peptides by applying mutations and crossovers. nih.govOptimizing the sequence for enhanced binding to a specific therapeutic target.
Reinforcement Learning An AI approach where an agent learns to design peptides by receiving rewards for desirable properties. oup.comDiscovering novel sequences based on the Gly-Phe-Tyr motif with improved stability or cell permeability.
Viterbi Algorithm A dynamic programming algorithm used to find the most likely sequence of hidden states, applicable to de novo peptide design. nih.govSequentially building an optimal peptide chain starting from a fragment like Gly-Phe. nih.gov

Fragment-Based Design Utilizing this compound as Scaffold

Bioinformatics and Cheminformatics Applications

Bioinformatics and cheminformatics provide the tools and databases necessary to analyze and interpret the large datasets generated in computational peptide research.

Sequence homology searching involves comparing the amino acid sequence of this compound to sequences in large biological databases like the Protein Data Bank (PDB). bahargroup.org This can help identify naturally occurring proteins or peptides that contain this or similar motifs. For example, a BLAST (Basic Local Alignment Search Tool) search can reveal proteins that share this tripeptide sequence, potentially providing clues about its biological function. bahargroup.org While this compound itself is a small molecule, this sequence can be part of larger protein structures. researchgate.netresearcher.life

Structural homology searching goes a step further by comparing the predicted 3D structure of this compound with known protein structures. This can identify proteins that have a similar structural fold, even if their amino acid sequences are different. Such structural similarities can suggest functional relationships. The amino acids that constitute this compound (Glycine, Phenylalanine, and Tyrosine) are frequently found in the binding pockets of proteins, highlighting their importance in molecular interactions. embl.denih.govnih.gov

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov In the context of this compound, a virtual library could be created containing thousands of peptides with variations on this central sequence. mdpi.comresearchgate.net

Molecular docking is a key component of virtual screening. dergipark.org.tr This process predicts the preferred orientation of a ligand (in this case, a peptide from the virtual library) when bound to a target protein to form a stable complex. scholarsresearchlibrary.com The docking process results in a "docking score," which estimates the binding affinity. mdpi.com Peptides with the best scores are then considered for further investigation. This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. mdpi.com

Table 2: Illustrative Data from a Hypothetical Virtual Screening Study

Peptide SequenceDocking Score (kcal/mol)Predicted Interaction with Target
This compound -7.5Forms hydrogen bonds with Asp78 and Arg102
H-Ala-Phe-Tyr-OH-7.2Similar binding mode to the parent peptide
H-Gly-Trp-Tyr-OH-8.1Enhanced pi-stacking interactions with Phe45
H-Gly-Phe-Phe-OH-6.9Loss of a key hydrogen bond with Tyr150

This table is for illustrative purposes only and does not represent actual experimental data.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by enabling the prediction of various peptide properties directly from their amino acid sequences. oup.comnih.gov These approaches can be trained on existing datasets of peptides with known activities to learn complex relationships between sequence and function. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of machine learning in this field. nih.govnih.gov QSAR models attempt to correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com For tripeptides like this compound, QSAR models can be built using descriptors that represent the properties of the individual amino acids (e.g., hydrophobicity, size, and charge). nih.govmdpi.com These models can then be used to predict the activity of new, untested peptides. acs.orgnih.gov

More advanced deep learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), are also being applied to peptide property prediction. mdpi.com These models can automatically learn relevant features from the peptide sequence, potentially leading to more accurate predictions of properties like antimicrobial activity, anticancer potential, or receptor binding affinity. nih.gov The development of these predictive models is crucial for efficiently screening vast peptide libraries and for the rational design of new therapeutic peptides. plos.org

H Gly Phe Tyr Oh in Biomaterials Research

Peptide-Based Supramolecular Assemblies

Supramolecular assemblies are complex structures formed through the spontaneous organization of molecules via non-covalent interactions. In the context of H-Gly-phe-tyr-OH, these interactions lead to the formation of hydrogels—three-dimensional networks that can absorb and retain large quantities of water, mimicking the natural extracellular matrix (ECM). lifetein.comnih.govnih.gov

Design Principles for this compound Derived Hydrogels

The formation of stable hydrogels from short peptides like this compound is governed by specific molecular design principles that balance hydrophilicity and hydrophobicity to control self-assembly in an aqueous environment. The sequence of the amino acids is of great importance for hydrogelation. lifetein.com

Key design principles include:

Aromatic Stacking: The phenylalanine and tyrosine residues contain aromatic rings that drive self-assembly through π-π stacking interactions. lifetein.comnih.gov These interactions are a significant force in the formation of the stable, ordered nanostructures that constitute the hydrogel network. acs.org

Hydrogen Bonding: The peptide backbone, with its amide bonds, and the terminal amine and carboxyl groups of the this compound sequence, provide ample sites for hydrogen bonding. mdpi.com This extensive hydrogen bonding network contributes to the stability of the assembled fibrils. ru.nl

Hydrophobic Interactions: The hydrophobic nature of the phenylalanine side chain contributes to the self-assembly process as the peptides organize to minimize contact with water. nih.gov

Functional Moieties: The hydroxyl (-OH) group on the tyrosine residue offers a site for potential chemical modification or enzymatic cross-linking, which can be used as a design strategy to enhance the mechanical properties of the resulting hydrogel. rsc.orgrsc.org For instance, in a similar peptide, Fmoc-Gly-Phe-Tyr-Tyr, tyrosine residues were cross-linked using horseradish peroxidase (HRP) to create denser and mechanically stronger gels. rsc.orgrsc.org

Design PrincipleKey Amino Acid(s)Driving InteractionReference
Aromatic StackingPhenylalanine, Tyrosineπ-π stacking lifetein.comnih.gov
Hydrogen BondingFull Peptide BackboneH-bonds mdpi.com
Hydrophobic InteractionsPhenylalanineHydrophobic forces nih.gov
Enzymatic Cross-linkingTyrosineCovalent dityrosine (B1219331) bonds rsc.orgrsc.org

Self-Assembly Mechanisms and Nanostructure Characterization

The self-assembly of this compound and its derivatives is a hierarchical process that begins at the molecular level and extends to form a macroscopic hydrogel. lifetein.com The process is driven by a combination of the non-covalent interactions detailed previously, particularly π-π stacking and hydrogen bonding. lifetein.com This spontaneous organization leads to the formation of well-defined nanostructures, typically nanofibers or nanoribbons. nih.govdrexel.edu These fibrils subsequently entangle and interact to form a sample-spanning, three-dimensional network that entraps water, resulting in the hydrogel. ru.nl

The characterization of these self-assembled structures is critical to understanding their properties and function. A variety of high-resolution imaging and analytical techniques are employed for this purpose.

Common Characterization Techniques:

TechniqueInformation ObtainedReference
Transmission Electron Microscopy (TEM)Visualization of fibril morphology and network structure. researchgate.net
Scanning Electron Microscopy (SEM)Imaging of the surface topography and porous nature of the hydrogel. researchgate.net
Atomic Force Microscopy (AFM)High-resolution imaging of individual nanofibers and their dimensions. researchgate.net
Fluorescence SpectroscopyProbing the local microenvironment and monitoring the kinetics of gel formation. researchgate.net
Circular Dichroism (CD) SpectroscopyDetermination of the secondary structure (e.g., β-sheet formation) of the peptides within the assembly. drexel.edu

Studies on related peptide systems, such as Fmoc-Gly-Phe-Tyr-Tyr, have shown that enzymatic cross-linking leads to the formation of denser fibrillar networks and a more ordered secondary structure, confirming that the nanostructure can be tuned through molecular design. rsc.org

Rheological and Mechanical Properties of Gels

The rheological properties of a hydrogel define its mechanical strength and flow behavior, which are critical for its application, especially in tissue engineering where it must provide structural support for cells. mdpi.com Self-assembled peptide hydrogels are often inherently weak. rsc.org However, their mechanical properties can be precisely tuned.

Research on hydrogels derived from similar peptides like Fmoc-Gly-Phe-Tyr-Tyr demonstrates that their mechanical strength can be significantly enhanced through enzymatic cross-linking, resulting in a more rigid and robust gel. rsc.orgrsc.org Rheological characterization is performed using an oscillating rheometer to measure the storage modulus (G') and the loss modulus (G''). A true gel is characterized by the storage modulus being significantly higher than the loss modulus (G' > G'').

Some peptide hydrogels also exhibit thixotropy, a property where the gel becomes fluid under shear stress (e.g., during injection) and then reforms its gel structure at rest. nih.gov This shear-thinning and recovery behavior is highly desirable for creating injectable scaffolds. nih.gov The mechanical properties of these gels are sensitive to external conditions such as pH, temperature, and the presence of additives, allowing for the creation of "smart" materials that respond to environmental cues. frontiersin.org

Rheological Properties of Related Peptide Hydrogels:

Peptide SystemKey FindingRheological Parameter (G')Reference
Fmoc-Gly-Phe-Tyr-TyrEnzymatic cross-linking enhanced mechanical strength.Increased significantly post-cross-linking. rsc.orgrsc.org
Nap-Gly-Phe-Phe-Tyr(H2PO3)-OH / Silk FibroinCo-assembly formed a robust, shear-thinning hydrogel.10³ - 10⁴ Pa nih.gov
IDM-Gly-Phe-Phe-Tyr-Gly-Arg-Gly-Asp / Chitosan (B1678972)Doping with chitosan enhanced the storage modulus.G' enhanced post-doping. acs.org

Applications in Tissue Engineering Scaffolds

Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and a scaffold that mimics the native extracellular matrix (ECM). mdpi.com Hydrogels and modified polymers based on this compound are promising candidates for such scaffolds due to their biocompatibility and tunable properties. mdpi.comresearchgate.net

Incorporation of this compound into Polymeric Matrices

While peptide hydrogels can function as standalone scaffolds, they can also be incorporated into other polymeric biomaterials (like chitosan or silk fibroin) to create hybrid materials with enhanced biological functionality. acs.orgresearchgate.net This approach combines the robust mechanical properties of the polymer with the specific bioactive cues provided by the peptide.

Strategies for incorporation include:

Blending: Physically mixing the peptide with a polymer solution before the scaffolding fabrication process.

Co-assembly: Designing systems where the peptide self-assembles within a polymer matrix, creating an interpenetrating network. acs.org

Covalent Conjugation: Chemically grafting the peptide onto the polymer backbone. This ensures the peptide remains localized on the scaffold surface to interact with cells. ru.nl

For example, a study involving a similar peptide sequence (Nap-Gly-Phe-Phe-Tyr) demonstrated that coupling it to a collagen-like sequence resulted in hydrogels designed specifically for tissue engineering. ru.nl Another study showed that doping a peptide hydrogel containing the Gly-Phe-Phe-Tyr sequence with the natural polymer chitosan resulted in a composite hydrogel with improved mechanical properties. acs.org

Engineering Cell-Material Interactions

The ultimate goal of a tissue engineering scaffold is to support cell attachment, proliferation, and differentiation. mdpi.com Incorporating peptides like this compound into biomaterials is a key strategy for engineering these cell-material interactions. researchgate.net The peptide can influence cellular behavior by altering the physicochemical properties of the scaffold surface.

Key effects on cell-material interactions include:

Improved Cell Adhesion: The fibrous nanostructure of the self-assembled peptide network mimics the topography of the native ECM, providing a favorable substrate for cell attachment. nih.gov The presence of aromatic groups (phenylalanine, tyrosine) on a scaffold has been shown to inherently improve cell adhesion, possibly by mediating specific protein adsorption from the cell culture medium. nih.gov

Enhanced Biocompatibility: The use of natural amino acid building blocks ensures the material is generally non-toxic and biocompatible. researchgate.net

Presentation of Bioactive Moieties: The peptide sequence itself can act as a bioactive cue. The hydroxyl group of tyrosine and the terminal amine group provide functional handles that can influence cell behavior or be used for further functionalization with specific cell-binding motifs like RGD. nih.govnih.gov

Support for Cell Differentiation: By providing a more biomimetic environment, scaffolds functionalized with peptides can guide the differentiation of stem cells into desired lineages. nih.gov For instance, scaffolds with aromatic functionalities have been shown to support the osteogenic differentiation of human mesenchymal stem cells. nih.gov

Bioactive Scaffolds for Cell Adhesion and Proliferation

The creation of scaffolds that mimic the natural extracellular matrix (ECM) is a primary goal in tissue engineering. These scaffolds must provide structural support and present bioactive cues that promote cell adhesion, growth, and differentiation. Short peptides containing sequences like Gly-Phe-Tyr are instrumental in this area, largely due to their ability to self-assemble into hydrogels—three-dimensional networks that can hold large amounts of water and simulate the environment of natural tissues.

The aromatic residues, phenylalanine (Phe) and tyrosine (Tyr), are key drivers of the self-assembly process through π-π stacking and hydrophobic interactions. These non-covalent forces, combined with hydrogen bonding facilitated by the peptide backbone, allow the molecules to form ordered nanostructures, typically nanofibers. These fibers then entangle to create a stable hydrogel matrix.

Research inspired by the structure of collagen, a major ECM protein, highlights the utility of such peptides. Scientists have designed and synthesized hydrogelators by coupling a collagen-mimicking sequence (Gly-Xaa-Hyp) to a gel-forming peptide, Nap-Gly-Phe-Phe-Tyr-COOMe. ru.nl This work demonstrated that these sophisticated hydrogels could support the culture of mouse embryonic fibroblast cells (3T3), with some constructs showing biocompatibility and cell growth properties similar to natural collagen. ru.nlresearchgate.net The study successfully created a library of hydrogelators capable of forming hydrogels in phosphate-buffered saline, with the specific amino acid in the "Xaa" position influencing the gel's strength and bioactivity. ru.nl

Furthermore, other studies have shown that hydrogels based on dipeptides containing aromatic residues, such as TPE-Tyr-Tyr, can provide selective adhesion for specific cell types like human mesenchymal stem cells (MSCs). frontiersin.orgnih.gov While not the exact this compound sequence, these findings underscore the principle that the inclusion of Phe and Tyr is critical for designing scaffolds that facilitate specific and favorable cell-material interactions, which are essential for successful tissue engineering applications. nih.govresearchgate.net

This compound as a Building Block for Functional Biomaterials

Beyond structural roles, the this compound sequence and its derivatives serve as fundamental building blocks for creating functional biomaterials with capabilities for sensing, controlled delivery of therapeutics, and antimicrobial defense.

Biosensor Development and Sensing Mechanisms

While direct application of the this compound tripeptide as a primary recognition element in biosensors is not extensively documented, its constituent amino acids, phenylalanine and tyrosine, are critical targets and components in biosensor design. nih.gov Electrochemical biosensors, in particular, have been developed for the sensitive detection of these aromatic amino acids, which are important biomarkers for certain metabolic disorders like phenylketonuria (PKU). mdpi.commdpi.com

The operational principle of these biosensors often involves enzymes like tyrosinase. insciences.orgresearchgate.net Tyrosinase can catalyze the hydroxylation of L-phenylalanine to L-tyrosine, and subsequently to L-dopa. insciences.org The electrochemical oxidation of the L-dopa product can then be measured, providing a signal that correlates to the concentration of phenylalanine. insciences.org In such systems, the peptide's residues are the analytes of interest.

Controlled Release Systems for Bioactive Molecules

Peptide-based hydrogels are highly valued as vehicles for controlled drug delivery due to their biocompatibility and tunable properties. The self-assembling nature of sequences containing Gly, Phe, and Tyr makes them excellent candidates for forming hydrogel depots that can encapsulate and release therapeutic molecules over time. nih.gov

A significant study demonstrated the use of a closely related peptide, Fmoc-Gly-Phe-Tyr-Tyr (Fmoc-GFYY), to create an enzymatically cross-linked hydrogel. rsc.orgrsc.org In this system, horseradish peroxidase (HRP) was used to form cross-links between the tyrosine residues of adjacent peptides, resulting in a hydrogel with enhanced mechanical strength and stability. rsc.orgrsc.org This reinforced network was shown to provide a slow, sustained release of the encapsulated anticancer drug, doxorubicin (B1662922) (DOX). rsc.orgrsc.org In vitro experiments showed that the DOX-loaded hydrogel had a greater anticancer effect on A549 lung cancer cells compared to the free drug, and in vivo studies in mice demonstrated that the hydrogel had a longer retention time at the injection site. rsc.orgrsc.org

Similarly, other research has utilized hydrogelators incorporating the Gly-Phe-Phe-Tyr sequence to deliver drugs. An indomethacin-conjugated peptide, IDM-Gly-Phe-Phe-Tyr-Gly-Arg-Gly-Asp, was designed to self-assemble into a hydrogel for localized anti-inflammatory treatment. acs.org These examples clearly illustrate that the GFY sequence is a potent building block for designing advanced drug delivery systems, where the self-assembly into a nanofibrous hydrogel network physically entraps drug molecules, allowing for their gradual release as the matrix degrades or swells.

Table 1: Research Findings on Drug Release from a Fmoc-GFYY Hydrogel rsc.orgrsc.org
Model DrugHydrogel SystemKey Finding (In Vitro)Key Finding (In Vivo)Significance
Doxorubicin (DOX)Enzymatically Cross-linked Fmoc-Gly-Phe-Tyr-TyrSlow and sustained release profile; enhanced anticancer efficacy against A549 cells compared to free DOX solution.Not explicitly detailed for DOX, but the carrier showed prolonged retention.Demonstrates potential for localized chemotherapy with reduced systemic toxicity.
Rhodamine B (RhB)Enzymatically Cross-linked Fmoc-Gly-Phe-Tyr-TyrUsed as a fluorescent model to track the hydrogel carrier.Longer retention time at the injection site (fluorescence visible at day 7) compared to non-cross-linked hydrogel or RhB solution (vanished by day 4).Confirms enhanced stability and prolonged residence of the hydrogel, crucial for sustained drug release.

Antimicrobial Properties in Material Design

The rise of antibiotic-resistant bacteria has spurred research into new antimicrobial agents, including antimicrobial peptides (AMPs). While the specific sequence this compound is not a classically cited AMP, materials designed using its constituent amino acids have shown antimicrobial potential. The aromatic residues Phe and Tyr are known to play a role in the activity of many AMPs, often by facilitating the peptide's interaction with and disruption of bacterial membranes. mdpi.com

Research has shown that hydrogels formed from N-terminally protected (Fmoc) single aromatic amino acids can exhibit inherent antibacterial activity. A study comparing these hydrogels found that they selectively inhibited the growth of Gram-positive bacteria. mdpi.com The order of antibacterial efficacy was reported as Fmoc-Trp > Fmoc-Met > Fmoc-Tyr, indicating that the tyrosine-based hydrogel possesses notable antimicrobial properties. mdpi.com

In other studies, the importance of aromatic residues in peptide design for antimicrobial function has been confirmed. The addition of tyrosine and phenylalanine residues to the N-terminus of the peptide temporin-SHf was found to be essential for its potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that incorporating the Gly-Phe-Tyr motif into a biomaterial's design could impart a degree of antimicrobial resistance to the material surface, helping to prevent device-related infections. This strategy is based on the principle that the hydrophobic and aromatic nature of Phe and Tyr can disrupt the integrity of bacterial cell membranes, a common mechanism for many AMPs. nih.govfrontiersin.org

Future Directions and Emerging Research Avenues for H Gly Phe Tyr Oh

Integration of Multi-Omics Data in Tripeptide Research

The study of peptides like H-Gly-Phe-Tyr-OH is moving beyond isolated analyses and toward a more holistic, systems-level understanding. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—is a key future direction. nih.govmdpi.com This approach allows researchers to construct a comprehensive picture of the biological systems in which a peptide operates. nih.gov By combining different "omics" layers, scientists can uncover complex patterns and interactions that would be missed by single-omics analyses alone. mdpi.com

For a tripeptide such as this compound, this integrated approach could reveal its influence on gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics). For instance, researchers could investigate how the presence of this compound alters the cellular landscape, potentially identifying novel functions and mechanisms of action. Methodologies for integrating these diverse datasets are rapidly evolving, with a push towards developing sophisticated data integration methods that can handle the complexity and heterogeneity of biological information. nih.gov The goal is to move from a snapshot of one level of regulation to a dynamic understanding of how genes, proteins, and metabolites interact to influence a particular phenotype or disease state. nih.gov

Omics Layer Potential Insights for this compound Research Key Technologies
Genomics Identification of genetic variations influencing peptide metabolism or receptor binding.Next-Generation Sequencing (NGS)
Transcriptomics Understanding the effect of the peptide on gene expression patterns.RNA-Seq
Proteomics Analyzing changes in protein abundance and post-translational modifications in response to the peptide.Mass Spectrometry (MS)
Metabolomics Determining the impact of the peptide on metabolic pathways and small molecule profiles.Nuclear Magnetic Resonance (NMR), MS

Advanced Single-Molecule Spectroscopic and Imaging Techniques

The ability to study individual molecules offers unprecedented detail into their behavior and interactions. Advanced single-molecule spectroscopy and imaging techniques are poised to revolutionize our understanding of peptides like this compound.

One promising technique is single-molecule nanopore spectrometry (SMNS) . This method involves using biological protein nanopores to detect and characterize individual molecules. nih.govacs.org While initial work has focused on larger molecules like polyethylene (B3416737) glycol (PEG), efforts are underway to adapt this technology for sensing small, water-soluble peptides. nih.govacs.org The principle relies on measuring the changes in ionic current as a peptide passes through the nanopore, with the duration and magnitude of the current blockade providing information about the peptide's size and structure. nih.gov Further refinement of this technique could enable the identification of specific tripeptides and the study of their conformational dynamics.

Another powerful approach is recognition tunneling , which can identify single amino acids and short peptides by measuring the electron tunneling current when a molecule is trapped between two electrodes. exlibrisgroup.comnih.gov This technique has demonstrated the ability to distinguish between different amino acids, their enantiomers, and even short peptide sequences. nih.gov Applying this to this compound could provide detailed insights into its electronic properties and interactions at the single-molecule level.

Furthermore, single-molecule fluorescence blinking is emerging as a method to identify peptides based on their unique "blinking fingerprints." acs.org By labeling a peptide with a spontaneously blinking fluorophore, researchers can use deep learning algorithms to analyze the fluorescence intermittency and identify the peptide's structure, including post-translational modifications. acs.org

Development of Novel In Vitro Assay Platforms

To efficiently screen and characterize the biological activities of peptides like this compound, novel in vitro assay platforms are essential. These platforms are becoming more sophisticated, allowing for high-throughput analysis and providing more biologically relevant data.

One area of development is in peptide-based assays for detecting reactive metabolites . These assays utilize a "trapping" peptide that can covalently bind to reactive metabolites generated by enzyme systems, such as cytochrome P450s. acs.orgnih.gov The resulting adducts can then be detected by mass spectrometry. acs.orgnih.gov This type of assay could be adapted to study the metabolic stability and potential for bioactivation of this compound and its derivatives.

The use of mRNA display technology is another significant advancement. This technique allows for the rapid screening of vast peptide libraries (trillions of variants) against specific targets. medicilon.com While often used for discovering new peptide binders, the principles of this high-throughput screening can be applied to develop assays for characterizing the interactions of known peptides like this compound with various biological targets.

Furthermore, innovations in in vitro release techniques for peptide-containing formulations, such as biodegradable microspheres, are crucial for studying their delivery and stability. kinampark.com The development of methods like the dialysis in vitro release technique, which can better correlate with in vivo data, will be important for assessing the therapeutic potential of peptide-based drug candidates. kinampark.com

Artificial Intelligence and Machine Learning in Peptide Discovery and Functional Prediction

For this compound, AI and ML could be used to:

Predict its biological functions: By training ML models on large datasets of peptides with known activities, it may be possible to predict the potential biological roles of this compound. bohrium.com

Design novel derivatives: AI-driven de novo peptide design can generate entirely new peptide sequences with optimized properties, such as enhanced receptor potency or stability. gubra.dk This could be used to create more effective analogs of this compound.

Predict peptide-protein interactions: AI models can analyze protein structures and binding sites to predict the binding affinity and specificity of peptides for their targets. nih.gov This could help identify the molecular partners of this compound.

Optimize drug-like properties: Machine learning platforms can systematically refine peptide candidates to ensure they meet criteria for efficacy, selectivity, and stability. gubra.dk

The integration of AI with experimental data is creating a powerful feedback loop, where predictions are tested in the lab, and the results are used to further refine the AI models. oup.com This synergy is accelerating the pace of peptide research and holds immense potential for unlocking the therapeutic value of compounds like this compound.

AI/ML Application Description Potential Impact on this compound Research
Functional Prediction Using ML models to predict biological activities based on peptide sequence and structure.Elucidating the unknown functions of the tripeptide.
De Novo Design Generating novel peptide sequences with desired properties using generative AI models.Creating more potent or stable analogs of this compound.
Interaction Prediction Predicting the binding of the peptide to proteins and other biological molecules.Identifying the molecular targets and pathways affected by the tripeptide.
Property Optimization Using ML to guide the modification of the peptide to improve its therapeutic potential.Enhancing the efficacy and drug-like characteristics of this compound.

Q & A

Q. What collaborative frameworks enhance interdisciplinary research on this tripeptide?

  • Methodological Answer : Adopt NIH’s team science principles: define roles (e.g., synthetic chemist, computational biologist), use shared electronic lab notebooks (e.g., LabArchives), and align milestones with Gantt charts. Cite case studies from Nature Reviews Chemistry on peptide collaborations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.